2-Thio-PAF
説明
特性
分子式 |
C26H54NO6PS |
|---|---|
分子量 |
539.8 g/mol |
IUPAC名 |
[(2R)-2-acetylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 |
InChIキー |
YPPZOKNKENLFTE-AREMUKBSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Thio-PAF
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thio-PAF (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is a synthetic, isosteric analog of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a diverse range of physiological and pathological processes including inflammation, thrombosis, and allergic responses. This technical guide provides a comprehensive overview of the dual mechanism of action of this compound, functioning both as a PAF receptor agonist and as a chromogenic substrate for PAF acetylhydrolase (PAF-AH). This document details the molecular interactions, signaling cascades, and provides structured data and experimental methodologies for its characterization.
Core Mechanism of Action
This compound exhibits a dual functionality, which is central to its utility in research and potential therapeutic development. Structurally, it mimics native PAF, with the critical substitution of a thioester bond for the ester bond at the sn-2 position of the glycerol backbone. This modification underpins its dual roles.
Agonist of the Platelet-Activating Factor Receptor (PAF-R)
As a structural analog of PAF, this compound acts as an agonist at the PAF receptor, a G-protein coupled receptor (GPCR).[1][2][3] The binding of this compound to the PAF-R is presumed to initiate a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and the subsequent triggering of downstream intracellular signaling cascades. This agonist activity allows this compound to elicit physiological responses similar to those induced by endogenous PAF, such as platelet aggregation and macrophage activation.[1]
Substrate for PAF Acetylhydrolase (PAF-AH)
The thioester bond at the sn-2 position of this compound is susceptible to hydrolysis by the enzyme PAF acetylhydrolase (PAF-AH).[1][] This enzymatic cleavage results in the formation of an inactive lyso-PAF analog and acetate. This property is exploited in colorimetric assays to measure the activity of PAF-AH, an enzyme of significant interest due to its role in attenuating PAF signaling and its association with various inflammatory diseases.[5]
Signaling Pathways
The activation of the PAF receptor by this compound is expected to trigger the canonical PAF signaling pathways. The PAF-R couples to multiple G-protein subtypes, primarily Gq/11 and Gi/o, leading to the activation of a cascade of intracellular signaling events.
Gq/11-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization
Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, leading to cellular responses such as platelet aggregation and secretion.
Gi/o-Mediated Pathway and MAP Kinase Activation
The PAF receptor can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, both Gq/11 and Gi/o pathways, through various intermediates including PKC and small GTPases like Ras, can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This involves a series of protein kinases (Raf, MEK, and ERK) that ultimately phosphorylate transcription factors and other proteins, regulating gene expression and cellular processes like inflammation and proliferation.
Quantitative Data
| Parameter | Ligand | Cell Type/System | Value | Reference |
| Agonist Potency | ||||
| EC50 (Platelet Aggregation) | PAF | Human Platelets | ~1-10 nM | [6] |
| Receptor Binding Affinity | ||||
| Kd | [3H]PAF | Human Platelets | ~0.3-1.0 nM | |
| Enzyme Kinetics | ||||
| Km (for SsE hydrolysis) | This compound | Group A Streptococcus Secreted Esterase (SsE) | Similar to human plasma PAF-AH | [] |
| kcat (for SsE hydrolysis) | This compound | Group A Streptococcus Secreted Esterase (SsE) | Similar to human plasma PAF-AH | [] |
Note: The Km and kcat values for the hydrolysis of this compound by a bacterial secreted esterase (SsE) were found to be similar to those of human plasma PAF acetylhydrolase, highlighting its utility as a substrate analog.[]
Experimental Protocols
PAF Acetylhydrolase (PAF-AH) Activity Assay
This colorimetric assay measures PAF-AH activity using this compound as a substrate. The hydrolysis of the acetyl thioester bond at the sn-2 position by PAF-AH releases a free thiol, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically at 405-414 nm.
Methodology:
-
Reagent Preparation:
-
Prepare an Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2).
-
Reconstitute this compound substrate in the Assay Buffer to a working concentration (e.g., 200-400 µM).
-
Prepare a DTNB solution in the Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add Assay Buffer to wells.
-
Add the biological sample containing PAF-AH (e.g., plasma, cell lysate).
-
Add the this compound substrate solution to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes).
-
Add DTNB solution to stop the reaction and develop the color.
-
Read the absorbance at 405-414 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a no-enzyme control (blank) from the sample absorbance.
-
Calculate the rate of reaction (ΔAbs/min).
-
Use the molar extinction coefficient of the product to determine the enzyme activity (e.g., in nmol/min/mL).
-
Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation, a key functional response mediated by the PAF receptor. The assay is typically performed using light transmission aggregometry on platelet-rich plasma (PRP).
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Light Transmission Aggregometry:
-
Pre-warm PRP samples to 37°C in aggregometer cuvettes with a stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific concentration of this compound to the PRP and record the change in light transmission over time.
-
A dose-response curve can be generated by testing a range of this compound concentrations to determine the EC50 value.
-
Macrophage Activation Assay
This assay assesses the activation of macrophages by this compound, typically by measuring the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) or reactive oxygen species (ROS).
Methodology:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., J774A.1, THP-1 differentiated into macrophages) or primary macrophages (e.g., bone marrow-derived macrophages) under standard conditions.
-
-
Stimulation:
-
Plate the macrophages in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 4-24 hours).
-
-
Endpoint Measurement:
-
Cytokine Production: Collect the cell culture supernatant and measure the concentration of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
ROS Production: Use a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. Measure the fluorescence intensity using a plate reader or fluorescence microscopy.
-
Intracellular Calcium Mobilization Assay
This assay directly measures the activation of the Gq/11-PLC pathway by monitoring changes in intracellular calcium concentration following stimulation with this compound.
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture cells expressing the PAF receptor (e.g., platelets, macrophages, or a transfected cell line) in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer. The AM ester form allows the dye to cross the cell membrane.
-
Incubate the cells to allow for de-esterification of the dye by intracellular esterases, trapping the fluorescent indicator in the cytoplasm.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Measure the baseline fluorescence.
-
Inject a solution of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
A dose-response curve can be generated to determine the EC50 for calcium mobilization.
-
Conclusion
This compound is a valuable pharmacological tool with a well-defined dual mechanism of action. As a PAF receptor agonist, it serves as a stable and reliable compound for studying PAF-mediated signaling and cellular responses. Its role as a substrate for PAF-AH has led to its widespread use in a convenient and robust colorimetric assay for measuring the activity of this important enzyme. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks to effectively utilize this compound in their investigations of inflammatory and thrombotic pathways. Further research is warranted to precisely quantify its agonist potency and binding affinity across various cell types and species to fully elucidate its pharmacological profile.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.cn [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Item - SsE hydrolyzes this compound but not heptanoyl thio-PC. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Thio-PAF structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of 2-Thio-PAF (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine), a critical tool in the study of Platelet-Activating Factor (PAF) signaling and metabolism.
Introduction
This compound is a synthetic, isosteric analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2][3] In this compound, the ester linkage at the sn-2 position of the glycerol backbone is replaced by a thioester bond.[1][2] This modification makes it a valuable substrate for studying the activity of PAF acetylhydrolase (PAF-AH), the enzyme responsible for PAF degradation.[1][2][4] Furthermore, this compound acts as a PAF receptor agonist, enabling the investigation of PAF-mediated signaling pathways.[1][2][5]
Chemical Structure and Properties
The chemical structure of this compound is formally named 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine.[1][3][6] Its structure is characterized by a hexadecyl ether linkage at the sn-1 position, a thioacetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position of the glycerol backbone.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Formal Name | 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine | [1][3][6] |
| CAS Number | 96801-55-7 | [1][3][6] |
| Molecular Formula | C₂₆H₅₄NO₆PS | [1][3][6] |
| Molecular Weight | 539.8 g/mol | [1][] |
| Solubility | >25 mg/mL in DMF and DMSO; >50 mg/mL in PBS (pH 7.2) | [1] |
| Storage | Store at -80°C | [1][8] |
| Stability | ≥ 2 years at -80°C | [1] |
| Appearance | Provided as a solution in ethanol (e.g., 25 mg/mL) | [1][8] |
Biological Activity and Signaling Pathways
This compound exhibits two primary biological activities: it serves as a substrate for PAF acetylhydrolase and acts as a PAF receptor agonist.
Substrate for PAF Acetylhydrolase (PAF-AH)
PAF-AH is a phospholipase A₂ enzyme that catalyzes the hydrolysis of the acetyl group at the sn-2 position of PAF, rendering it biologically inactive. This compound is a chromogenic substrate for PAF-AH, and its hydrolysis releases a free thiol group.[9][10][11] This thiol can be detected using Ellman's reagent (DTNB), which produces a yellow-colored product that can be quantified spectrophotometrically.[9][10] This reaction forms the basis of widely used assays for measuring PAF-AH activity.[9][10][11]
Figure 1: Workflow of the PAF Acetylhydrolase (PAF-AH) assay using this compound.
PAF Receptor Agonist and Signaling Pathway
This compound functions as a PAF receptor agonist, with a potency comparable to native PAF (PAF C-16 and C-18) in activating platelets and macrophages.[1][2][5] The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR) that, upon activation, can couple to Gq, Gi, and G12/13 proteins to initiate downstream signaling cascades.[12][13]
Activation of the PAF receptor by this compound triggers several key signaling pathways:
-
Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K) Pathway: PAFR activation can also stimulate the PI3K pathway, leading to the phosphorylation of Akt and subsequent downstream effects on cell survival and proliferation.[14][15][16][17]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The receptor can activate the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and inflammation.[14][15][18]
These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and immune cell activation.
Figure 2: Simplified signaling pathway of the PAF receptor activated by this compound.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the chemical synthesis of this compound (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is not readily found in the literature. The synthesis of related 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described and likely involves a multi-step process starting from a chiral precursor to ensure the correct stereochemistry.[19][20] Commercial suppliers provide this compound pre-synthesized and purified.
PAF Acetylhydrolase (PAF-AH) Activity Assay
This protocol is adapted from commercially available PAF-AH assay kits that utilize this compound as a substrate.[9][10][11]
Materials:
-
This compound substrate solution
-
PAF-AH enzyme standard or sample (e.g., plasma, cell lysate)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
DTNB (Ellman's Reagent) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute lyophilized this compound in the appropriate solvent as per the manufacturer's instructions to create a stock solution.
-
Prepare working solutions of the this compound substrate and DTNB in assay buffer.
-
Prepare dilutions of the PAF-AH standard or the experimental sample in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add a specific volume of the sample (or PAF-AH standard) to the wells.
-
Blank/Control Wells: Add an equal volume of assay buffer to the blank wells.
-
Add the this compound substrate solution to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes).
-
-
Detection:
-
Add the DTNB solution to all wells to stop the reaction and develop the color.
-
Read the absorbance of the plate at 405-414 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the sample wells.
-
Calculate the PAF-AH activity based on the change in absorbance over time, using the extinction coefficient of the colored product formed from the reaction of the thiol with DTNB.
-
Figure 3: Experimental workflow for the PAF Acetylhydrolase (PAF-AH) assay.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the protons of the hexadecyl chain, the glycerol backbone, the acetyl group, and the choline headgroup would be expected. The protons adjacent to the thioester and ether linkages would exhibit characteristic chemical shifts.
-
¹³C NMR: Resonances for the carbonyl carbon of the thioester, the carbons of the hexadecyl chain, the glycerol backbone, and the phosphocholine moiety would be present. The chemical shift of the thioester carbonyl would be a key identifier.[21]
-
IR Spectroscopy: A characteristic stretching vibration for the thioester carbonyl (C=O) group would be expected in the region of 1650-1725 cm⁻¹.[6][22][23][24] Other bands corresponding to C-O, C-S, P-O, and C-H vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (539.8 g/mol ).[1][25][26][27][28][29][30][31] Fragmentation patterns would likely involve cleavage of the thioester bond, the ether linkage, and the phosphocholine headgroup, providing structural information.
Conclusion
This compound is an indispensable tool for researchers in the fields of lipid biochemistry, signal transduction, and pharmacology. Its dual role as a PAF receptor agonist and a chromogenic substrate for PAF acetylhydrolase allows for the detailed investigation of PAF-related biological processes. This guide provides a comprehensive overview of its chemical and biological properties, as well as its application in key experimental assays, to support its effective use in scientific research and drug development.
References
- 1. Electrospray mass spectrometry of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound: Significance and symbolism [wisdomlib.org]
- 5. glpbio.cn [glpbio.cn]
- 6. researchgate.net [researchgate.net]
- 8. nbs-bio.com [nbs-bio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. abcam.cn [abcam.cn]
- 12. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Regulation of VEGF-induced endothelial cell PAF synthesis: role of p42/44 MAPK, p38 MAPK and PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of the PI3K pathway increases TLR-induced TNF-α and IL-6 but reduces IL-1β production in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Both Hypoxia-Inducible Factor 1 and MAPK Signaling Pathway Attenuate PI3K/AKT via Suppression of Reactive Oxygen Species in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Mass spectrometry-based phospholipid imaging: methods and findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Analysis and Annotation of Phospholipids by Mass Spectrometry-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. sfrbm.org [sfrbm.org]
- 31. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Synthesis of 2-Thio-PAF
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thio-PAF (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is a pivotal synthetic analog of Platelet-Activating Factor (PAF), a potent, pro-inflammatory lipid mediator. Characterized by the substitution of the ether linkage at the sn-2 position with a thioester bond, this compound has become an indispensable tool in PAF-related research. It serves as a stable agonist for the PAF receptor, enabling detailed investigation of its signaling pathways. Furthermore, its utility as a substrate for the enzyme PAF acetylhydrolase (PAF-AH) has led to the development of standardized assays for measuring this enzyme's activity, which is implicated in various inflammatory diseases. This guide provides a comprehensive overview of the synthesis, biological activity, and key experimental applications of this compound, presenting quantitative data in accessible formats and detailing experimental protocols for its use.
Discovery and Synthesis
While the precise first synthesis of this compound is not detailed in widely available peer-reviewed literature, its use in seminal studies in the early 1990s highlights its importance as a research tool. The compound was instrumental in structure-activity relationship studies aimed at understanding the PAF receptor.
Note: A detailed, step-by-step experimental protocol for the original synthesis of this compound is not publicly available in the cited literature. Research by O'Flaherty et al. is acknowledged for providing the compound for key biological studies, but the specific synthetic methodology remains unpublished. General synthetic strategies for thioether analogs of PAF have been described, typically involving the S-alkylation of a thioglycerol precursor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Formal Name | 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine |
| CAS Number | 96801-55-7 |
| Molecular Formula | C₂₆H₅₄NO₆PS |
| Molecular Weight | 539.8 g/mol |
| Purity | ≥98% |
| Formulation | Typically a solution in ethanol |
| Solubility | >25 mg/mL in DMF and DMSO; >50 mg/mL in PBS (pH 7.2) |
| Storage | -80°C |
| Stability | ≥ 2 years at -80°C |
Biological Activity and Quantitative Data
This compound is a potent agonist of the PAF receptor, initiating downstream signaling cascades. Its biological activity has been quantified in various cellular systems, most notably in inducing platelet aggregation and macrophage activation. The following tables summarize its potency in comparison to native PAF isoforms.
Table 2: Potency in Rabbit Platelet Aggregation
| Compound | EC₅₀ (nM) |
| This compound | 1.3 |
| PAF C-18 | 1.1 |
EC₅₀ (Median Effective Concentration) is the concentration of an agonist that gives half-maximal response.
Table 3: Potency in Guinea Pig Macrophage Activation (Superoxide Anion Generation)
| Compound | EC₅₀ (nM) |
| This compound | 0.4 |
| PAF C-16 | 0.3 |
Signaling Pathway of this compound
As a PAF receptor agonist, this compound activates the G-protein coupled PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells. Activation of PAFR triggers a cascade of intracellular events, primarily through Gq and Gi proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses such as platelet aggregation, inflammation, and chemotaxis.
Experimental Protocols
PAF Acetylhydrolase (PAF-AH) Activity Assay
This colorimetric assay measures the activity of PAF-AH using this compound as a substrate. The hydrolysis of the acetyl thioester bond at the sn-2 position by PAF-AH releases a free thiol, which is detected by 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent), producing a yellow-colored product.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
This compound substrate solution
-
DTNB solution
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
Sample containing PAF-AH (e.g., plasma, cell lysate)
Procedure:
-
Prepare Reagents: Reconstitute this compound and DTNB in the assay buffer to their final working concentrations.
-
Sample Preparation: Prepare serial dilutions of the sample containing PAF-AH in assay buffer.
-
Assay Setup:
-
Sample Wells: Add a specific volume of the sample to the wells.
-
Blank Wells: Add assay buffer instead of the sample for background correction.
-
-
Reaction Initiation: Add the this compound substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes).
-
Color Development: Add the DTNB solution to all wells to stop the reaction and develop the color.
-
Measurement: Read the absorbance at 405-414 nm within a few minutes of adding DTNB.
-
Calculation: Subtract the absorbance of the blank wells from the sample wells. Calculate the PAF-AH activity based on the change in absorbance over time and the extinction coefficient of the colored product.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is measured by the aggregometer.
Materials:
-
Light transmission aggregometer
-
Cuvettes with stir bars
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
Saline or appropriate buffer
Procedure:
-
PRP Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP as the 100% aggregation (maximum light transmission) reference and PRP as the 0% aggregation (minimum light transmission) reference.
-
-
Aggregation Measurement:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to equilibrate for a few minutes.
-
Add a specific concentration of this compound to the cuvette to initiate aggregation.
-
Record the change in light transmission over time until a maximal aggregation response is observed.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the PPP reference.
-
Dose-response curves can be generated by testing a range of this compound concentrations to determine the EC₅₀.
-
Conclusion
2-Thio-PAF: A Technical Guide to a Key Platelet-Activating Factor Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent, naturally occurring phospholipid that acts as a mediator in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2][3][4] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[1][2][3] 2-Thio-PAF is a synthetic, isosteric analog of PAF, where the acetyl group at the sn-2 position is attached via a thioester bond instead of an ester bond.[5] This modification makes this compound a valuable tool for studying the PAF signaling pathway, as it functions as a PAFR agonist with comparable potency to its natural counterparts in various cellular assays.[5] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
This compound is chemically known as 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine.[5] Its structure is highly similar to native PAF, with the key difference being the substitution of an oxygen atom with a sulfur atom in the ester linkage at the sn-2 position. This subtle change influences its metabolic stability while retaining its ability to effectively bind to and activate the PAF receptor.[5]
| Property | Value |
| Formal Name | 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine |
| CAS Number | 96801-55-7 |
| Molecular Formula | C26H54NO6PS |
| Formula Weight | 539.8 g/mol |
| Purity | ≥98% |
| Formulation | Typically supplied as a solution in ethanol (e.g., 25 mg/ml) |
| Solubility | Soluble in DMF (>25 mg/ml), DMSO (>25 mg/ml), and PBS pH 7.2 (>50 mg/ml) |
| Storage | -80°C for long-term stability |
Table 1: Physicochemical Properties of this compound. Data sourced from Cayman Chemical.[5]
Pharmacological Activity and Data
This compound is a potent agonist of the PAF receptor, initiating cellular responses at concentrations comparable to endogenous PAF. Its primary application is in the study of platelet aggregation and macrophage activation.[5][6]
| Biological Activity | Species/Cell Type | Potency Comparison | Reference |
| Platelet Aggregation | Rabbit | Comparable to PAF C-18 | [5] |
| Macrophage Activation | Guinea Pig | Comparable to PAF C-16 | [5] |
Table 2: Comparative Biological Activity of this compound.
Mechanism of Action: Signaling Pathways
Upon binding to the PAF receptor, a G-protein coupled receptor, this compound initiates a cascade of intracellular signaling events. The PAF receptor is primarily coupled to the Gq class of G-proteins, though coupling to Gi and G12/13 has also been reported.[1][7][8] Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ).[1][8] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][9] The subsequent increase in intracellular calcium, along with the action of DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to the physiological response, such as platelet aggregation.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are standard protocols for key experiments.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce the clumping of platelets in a sample of platelet-rich plasma (PRP).
Methodology:
-
Blood Collection: Draw whole blood from a healthy, consenting donor (human or rabbit) who has not taken anti-platelet medication for at least 10 days. Use a 3.8% sodium citrate solution as an anticoagulant (9:1 blood to citrate ratio).
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the supernatant, which is the platelet-rich plasma (PRP).
-
Platelet Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a blank or reference.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pre-warm 0.5 mL of the adjusted PRP to 37°C in a siliconized glass cuvette with a magnetic stir bar.
-
Place the cuvette in a light transmission aggregometer and set the baseline to 0% aggregation with PRP and 100% aggregation with PPP.
-
Add a specific concentration of this compound to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis: Construct a dose-response curve by testing a range of this compound concentrations to determine the EC50 value (the concentration that elicits 50% of the maximal response).[10]
Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following PAF receptor activation by this compound.[9][11]
Methodology:
-
Cell Culture: Culture cells expressing the PAF receptor (e.g., HEK293T cells transiently transfected with the PAFR gene, or platelet suspensions) in a 96-well black-walled, clear-bottom plate.[11][12]
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.[9][11][13] The buffer should also contain an anion-transport inhibitor like probenecid to prevent dye leakage from the cells.[11][12]
-
Remove the cell culture medium and add the dye-loading buffer to the cells.
-
Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved into its active form by intracellular esterases.[13]
-
-
Cell Washing: Gently wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess extracellular dye.[12]
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR) equipped with an automated injection system.[9]
-
Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Inject a solution of this compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence minus baseline) for each concentration. Plot the data to generate a dose-response curve and determine the EC50 value for calcium mobilization.
Conclusion
This compound is an indispensable research tool for investigating the complex roles of the platelet-activating factor and its receptor. As a stable and potent PAFR agonist, it allows for the precise and reproducible study of signaling pathways, particularly in the context of hemostasis, thrombosis, and inflammation. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their experimental designs, ultimately contributing to a deeper understanding of PAF-mediated pathophysiology and the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
- 3. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound [myskinrecipes.com]
- 7. Activation of platelet-activating factor receptor-coupled G alpha q leads to stimulation of Src and focal adhesion kinase via two separate pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A regulatory node involving Gαq, PLCβ, and RGS proteins modulates platelet reactivity to critical agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
biological functions of 2-Thio-PAF in cellular signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thio-Platelet-Activating Factor (2-Thio-PAF) is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Structurally, it is an isosteric analog where the acetyl group at the sn-2 position is attached via a thioester bond instead of an ester bond.[1] While the user's query suggested an exploration of its role as a PAF receptor antagonist, a thorough review of the scientific literature and commercial product information consistently characterizes this compound as a PAF receptor agonist .[1][2] Its potency in activating PAF receptor-mediated signaling pathways is comparable to that of native PAF.[1] This guide will provide a comprehensive overview of the biological functions of this compound in cellular signaling, focusing on its agonistic activities, the signaling cascades it initiates, and the experimental methodologies used to characterize its effects.
Core Function: PAF Receptor Agonism
This compound mimics the action of endogenous PAF by binding to and activating the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[3] This activation triggers a cascade of intracellular events that are central to various physiological and pathological processes, including inflammation, platelet aggregation, and immune responses.[3][4] The potency of this compound as an agonist has been demonstrated in multiple cellular systems.
Quantitative Data on Agonist Activity
The following table summarizes the available quantitative data on the agonistic potency of this compound in comparison to native PAF.
| Cell Type | Assay | Parameter | This compound Potency | Reference |
| Rabbit Platelets | Platelet Aggregation | EC50 | Comparable to PAF C18 | [1] |
| Guinea Pig Macrophages | Superoxide Anion Generation | EC50 | Comparable to PAF C16 | [1] |
Cellular Signaling Pathways Activated by this compound
As a PAF receptor agonist, this compound activates several key signaling pathways downstream of the PAF receptor. These pathways are crucial for the diverse cellular responses mediated by PAF.
Phosphoinositide Turnover and Intracellular Calcium Mobilization
Upon binding of this compound to the PAF receptor, the associated G-protein (typically Gq/11) is activated. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5]
-
DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC).
This rapid increase in intracellular calcium is a hallmark of PAF receptor activation and is essential for many downstream cellular responses, including enzyme activation, gene expression, and platelet aggregation.[7]
Signaling Pathway of this compound-Induced Calcium Mobilization
Caption: this compound activates the PAF receptor, leading to PLC-mediated IP3 and DAG production, resulting in intracellular calcium release and PKC activation.
Platelet Aggregation
One of the most well-characterized biological effects of PAF and its agonists like this compound is the induction of platelet aggregation.[1][8] The signaling cascade initiated by this compound in platelets involves the aforementioned increase in intracellular calcium and activation of PKC. These events lead to a conformational change in the platelet integrin receptor GPIIb/IIIa, enabling it to bind fibrinogen and mediate platelet cross-linking and aggregation.
Workflow for Platelet Aggregation Assay
Caption: A typical workflow for measuring this compound-induced platelet aggregation using light aggregometry.
Experimental Protocols
Platelet Aggregation Assay
Objective: To quantify the ability of this compound to induce platelet aggregation.
Methodology:
-
Preparation of Washed Rabbit Platelets:
-
Collect rabbit blood into a syringe containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Acidify the PRP with additional anticoagulant and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to prevent spontaneous aggregation.
-
Adjust the platelet concentration to a standardized value (e.g., 2.5 x 10^8 cells/mL).
-
-
Aggregation Measurement:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place a sample of the platelet suspension into an aggregometer cuvette with a magnetic stir bar.
-
Establish a stable baseline reading of light transmittance.
-
Add varying concentrations of this compound to the cuvette to initiate aggregation.
-
Record the change in light transmittance over time. Aggregation is observed as an increase in light transmittance.
-
The results can be used to generate a dose-response curve and calculate the EC50 value for this compound.
-
Macrophage Activation Assay (Superoxide Anion Generation)
Objective: To measure the activation of macrophages by this compound, as indicated by the production of superoxide anions.
Methodology:
-
Isolation and Culture of Guinea Pig Macrophages:
-
Elicit peritoneal macrophages by intraperitoneal injection of a sterile irritant (e.g., thioglycollate broth) into guinea pigs.
-
After 3-4 days, harvest the peritoneal exudate cells by lavage with sterile saline.
-
Wash the cells by centrifugation and resuspend them in a suitable culture medium.
-
Plate the cells in a multi-well plate and allow them to adhere for 1-2 hours.
-
Wash away non-adherent cells to obtain a purified macrophage culture.
-
-
Superoxide Anion Measurement (Cytochrome c Reduction Assay):
-
Prepare a reaction buffer containing cytochrome c.
-
Replace the culture medium of the adherent macrophages with the reaction buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
The superoxide anions produced by the activated macrophages will reduce the cytochrome c.
-
Measure the absorbance of the supernatant at 550 nm using a spectrophotometer. The amount of reduced cytochrome c is proportional to the amount of superoxide anion produced.
-
A dose-response curve can be generated to determine the EC50 of this compound for macrophage activation.
-
Conclusion
The available evidence strongly indicates that this compound functions as a potent agonist of the PAF receptor, not an antagonist. Its ability to mimic the actions of native PAF makes it a valuable tool for studying PAF-mediated signaling pathways, including phosphoinositide turnover, intracellular calcium mobilization, and platelet aggregation. For researchers in cellular signaling and drug development, understanding the agonistic properties of this compound is crucial for the accurate interpretation of experimental results and for its potential application as a positive control in PAF-related research. Further investigation into the subtle differences in signaling and metabolism between this compound and endogenous PAF may provide deeper insights into the intricacies of PAF receptor biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.cn [glpbio.cn]
- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Two distinct pathways of platelet-activating factor-induced hydrolysis of phosphoinositides in primary cultures of rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Platelet-activating factor induced calcium mobilization and phosphoinositide metabolism in cultured bovine cerebral microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Thio-PAF: A Synthetic Agonist Illuminating Inflammatory and Immune Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thio-Platelet-Activating Factor (2-Thio-PAF) is a synthetic, non-hydrolyzable analog of the potent inflammatory lipid mediator, Platelet-Activating Factor (PAF). By substituting the ester linkage at the sn-2 position with a more stable thioester bond, this compound serves as a valuable tool for investigating the roles of PAF in inflammation and immune responses. This technical guide provides a comprehensive overview of this compound, including its structure, its role as a PAF receptor agonist, and its impact on key inflammatory signaling pathways. Detailed experimental protocols for its use in platelet aggregation, neutrophil chemotaxis, macrophage activation, and cytokine release assays are provided, alongside quantitative data on its biological activity. Furthermore, this guide elucidates the signaling cascades initiated by this compound, offering insights for researchers and drug development professionals targeting PAF-mediated pathologies.
Introduction to this compound
Platelet-Activating Factor (PAF) is a powerful phospholipid that plays a central role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its biological effects are mediated through the G-protein coupled PAF receptor (PAF-R). However, the rapid degradation of PAF by the enzyme PAF acetylhydrolase (PAF-AH) complicates in vitro and in vivo studies of its long-term effects.
To overcome this limitation, stable analogs of PAF have been synthesized. Among these, this compound (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is a prominent example. It is an isosteric analog where the ester bond at the sn-2 position is replaced by a thioester bond.[1] This modification confers resistance to hydrolysis by PAF-AH, making it a stable agonist for studying PAF receptor-mediated signaling and cellular responses. This compound is also a key substrate in colorimetric assays for measuring PAF-AH activity.[1]
This guide will delve into the technical details of this compound's function, providing researchers with the necessary information to effectively utilize this compound in their studies of inflammation and immunity.
Biological Activity and Potency
This compound functions as a PAF receptor agonist, and its potency has been shown to be comparable to that of native PAF in various biological assays.
Platelet Aggregation
In studies using rabbit platelets, the potency of this compound in inducing platelet aggregation is comparable to that of PAF C-18.[1]
Macrophage Activation
For the activation of guinea pig macrophages, this compound exhibits a potency comparable to PAF C-16.[1]
Table 1: Comparative Potency of this compound and Native PAF
| Biological Activity | Cell Type/System | This compound Potency Comparison | Reference |
| Platelet Aggregation | Rabbit Platelets | Comparable to PAF C-18 | [1] |
| Macrophage Activation | Guinea Pig Macrophages | Comparable to PAF C-16 | [1] |
Role in Inflammation and Immune Response
As a stable PAF receptor agonist, this compound can be used to mimic the pro-inflammatory effects of endogenous PAF, allowing for detailed investigation of its role in various aspects of the inflammatory and immune cascades.
Neutrophil Activation and Chemotaxis
PAF is a potent chemoattractant for neutrophils, key effector cells in the innate immune response. This compound can be utilized to study the signaling pathways governing neutrophil migration to sites of inflammation.
Macrophage and Monocyte Activation
Macrophages and monocytes play a critical role in both initiating and resolving inflammation. Activation of PAF receptors on these cells by this compound can trigger a range of responses, including the release of pro-inflammatory cytokines and changes in intracellular calcium levels.
Cytokine Release
The binding of this compound to PAF receptors on immune cells can induce the production and secretion of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Signaling Pathways Activated by this compound
The binding of this compound to the PAF receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are central to the inflammatory response. The PAF receptor is known to couple to Gq/11 and Gi/o proteins.
References
Investigating the Antitumor Potential of 2-Thio-PAF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of 2-Thio-PAF and its potential as an antitumor agent. While direct research on the anticancer properties of this compound is limited, this document synthesizes available information on its chemical nature, its interaction with the Platelet-Activating Factor (PAF) system, and the established role of the PAF signaling pathway in cancer. By examining the activities of structurally similar PAF analogs and the broader implications of PAF receptor modulation in oncology, this guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound. We will delve into the known mechanisms of the PAF system in tumorigenesis, present hypothetical experimental workflows for investigating this compound's antitumor potential, and outline the key signaling pathways that could be modulated by this compound.
Introduction to this compound
This compound is a synthetic analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer.[1] In this compound, the acetyl group at the sn-2 position of the glycerol backbone is attached via a thioester bond, distinguishing it from the native PAF which has an ester bond.[2] This structural modification can influence the compound's stability, receptor binding affinity, and downstream signaling. This compound is known to function as a PAF receptor agonist, with potency comparable to PAF in certain cellular assays, such as rabbit platelet aggregation and guinea pig macrophage activation.[2]
The rationale for investigating this compound's antitumor potential stems from the growing body of evidence implicating the PAF/PAF receptor (PAFR) system in cancer progression.[1][3][4] The PAF/PAFR signaling axis has been shown to play a role in oncogenic transformation, tumor growth, metastasis, angiogenesis, and the modulation of the tumor microenvironment.[1][4][5] Furthermore, thioether PAF analogs have demonstrated antitumor activities, suggesting that modifications at the sn-1 and sn-2 positions of the PAF molecule can lead to compounds with potential therapeutic value in oncology.[6]
The Role of the PAF/PAFR System in Cancer
The PAF receptor is a G-protein coupled receptor (GPCR) expressed on various cell types, including cancer cells.[1][3] Activation of PAFR by its ligands, including PAF and PAF-like molecules present in the tumor microenvironment, can trigger a cascade of intracellular signaling events that promote cancer cell survival and proliferation.[1][3]
Key cancer-related processes influenced by PAF/PAFR signaling include:
-
Tumor Growth and Proliferation: PAFR activation can stimulate signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are central to cell growth and survival.[4][7]
-
Metastasis: The PAF/PAFR axis can promote cancer cell migration and invasion by regulating the expression of matrix metalloproteinases (MMPs) and modulating the epithelial-mesenchymal transition (EMT).[1]
-
Angiogenesis: PAF can stimulate the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), contributing to the formation of new blood vessels that supply tumors.[4][5]
-
Inflammation and Immune Evasion: The tumor microenvironment is often characterized by chronic inflammation, a process in which PAF is a key player. PAF can recruit immune cells and modulate their function, potentially contributing to an immunosuppressive environment that allows tumors to evade immune surveillance.[3][4]
-
Chemoresistance: Activation of PAFR has been shown to protect tumor cells from apoptosis induced by chemotherapy, suggesting that PAFR antagonists could be used to enhance the efficacy of conventional cancer treatments.[3][5]
Given that this compound is a PAFR agonist, its direct application as an antitumor agent may seem counterintuitive. However, the complexity of PAF signaling allows for several possibilities. For instance, sustained agonism could lead to receptor desensitization and downregulation, effectively inhibiting the pathway. Alternatively, the unique signaling signature of this compound compared to endogenous PAF might activate different downstream effectors, potentially leading to pro-apoptotic or anti-proliferative outcomes in specific cancer cell types. Furthermore, synthetic analogs can serve as valuable tools to probe the intricacies of the PAF system in cancer, and their backbones can be used as scaffolds for the development of novel PAFR antagonists.
Hypothetical Experimental Protocols for Investigating the Antitumor Potential of this compound
To systematically evaluate the antitumor potential of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed framework for such an investigation.
In Vitro Cell-Based Assays
Objective: To determine the direct effects of this compound on cancer cell viability, proliferation, and apoptosis.
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, pancreatic, and leukemia) should be used. It is crucial to select cell lines with varying levels of PAFR expression.
Methodology:
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound at concentrations around the determined IC50 value for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Caspase Activity Assay:
-
Treat cells with this compound as described above.
-
Lyse the cells and measure the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8, caspase-9) using commercially available colorimetric or fluorometric assay kits.[8]
-
Investigation of Signaling Pathways
Objective: To elucidate the molecular mechanisms by which this compound exerts its effects on cancer cells.
Methodology:
-
Western Blot Analysis:
-
Treat cancer cells with this compound for various time points.
-
Prepare total cell lysates and separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins, including:
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a hypothetical experimental workflow.
Caption: Canonical PAF Receptor Signaling Pathways.
Caption: Proposed Experimental Workflow for this compound.
Quantitative Data Summary
As of the writing of this guide, there is a lack of publicly available, peer-reviewed studies that specifically quantify the antitumor effects of this compound. Therefore, a table of quantitative data such as IC50 values, tumor growth inhibition percentages, or apoptosis rates for this compound cannot be provided at this time. The experimental protocols outlined in Section 3 are intended to provide a framework for generating such crucial data.
Conclusion and Future Directions
The investigation into the antitumor potential of this compound is still in its nascent stages. While there is a strong rationale for exploring this compound based on the established role of the PAF/PAFR system in cancer, direct evidence of its efficacy is currently lacking. The information and protocols presented in this technical guide are intended to serve as a foundational resource to stimulate and guide future research in this promising area.
Future research should focus on:
-
Systematic in vitro screening: Evaluating the effects of this compound across a wide range of cancer cell lines to identify potential tumor types that are sensitive to this compound.
-
Elucidation of the precise mechanism of action: Determining whether this compound acts as a pure PAFR agonist or if it exhibits biased agonism, and how its signaling differs from that of endogenous PAF in cancer cells.
-
In vivo studies: Utilizing animal models of cancer to assess the in vivo efficacy, toxicity, and pharmacokinetic properties of this compound.
-
Development of novel analogs: Using the this compound structure as a template to design and synthesize novel PAFR modulators with improved antitumor activity and drug-like properties.
By pursuing these research avenues, the scientific community can uncover the true potential of this compound and related compounds as novel therapeutics in the fight against cancer.
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. PAF receptor and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential Role of Dietary Platelet-Activating Factor Inhibitors in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor receptor (PAF-R)-dependent pathways control tumour growth and tumour response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Multiple signaling pathways in the frontiers of lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the Apoptosis Mechanism Induced by T-2 Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of 2-Thio-PAF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Thio-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), a critical tool in platelet-activating factor (PAF) research. This document summarizes key data on its stability, details recommended storage protocols, and provides methodologies for its use and analysis.
Introduction to this compound
This compound is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). In this compound, the ester linkage at the sn-2 position of the glycerol backbone is replaced with a thioester linkage. This modification makes it resistant to hydrolysis by certain phospholipases, particularly PAF acetylhydrolase (PAF-AH), which readily degrades native PAF. Despite this modification, this compound retains its biological activity as a potent PAF receptor agonist, making it an invaluable tool for studying PAF signaling pathways and for screening PAF receptor antagonists without the complication of rapid degradation.[1]
Stability of this compound
The stability of this compound is a critical factor for ensuring the reliability and reproducibility of experimental results. Its stability is influenced by storage conditions, solvent, pH, and temperature.
Long-Term Storage and General Handling
For long-term storage, this compound should be stored at -80°C as a solid or in an organic solvent such as ethanol.[1][2] Under these conditions, it is reported to be stable for at least two years .[1] When supplied as a solution in an organic solvent, it should be stored under an inert atmosphere to prevent oxidation. Before use, the solvent should be evaporated under a gentle stream of nitrogen, and the compound reconstituted in a suitable buffer.
Stability in Aqueous Solutions
While specific quantitative data on the hydrolysis kinetics of this compound across a wide range of pH and temperatures is not extensively published, some general principles for thioester-containing compounds and information from product documentation provide guidance.
Reconstituted aqueous solutions of this compound are significantly less stable than solutions in organic solvents. For experimental use, it is recommended to prepare aqueous solutions fresh. If short-term storage of an aqueous solution is necessary, it should be kept at -20°C, where it is reported to be stable for up to two weeks.[3][4] The stability of thioesters is known to be pH-dependent, with increased rates of hydrolysis at both acidic and alkaline pH. For typical biological experiments conducted at neutral pH (e.g., pH 7.2-7.4), the rate of hydrolysis is expected to be slower than at more extreme pH values.
Table 1: Summary of this compound Stability and Storage Conditions
| Condition | Recommendation | Reported Stability | Citation(s) |
| Long-Term Storage (Solid or in Organic Solvent) | Store at -80°C under an inert atmosphere. | ≥ 2 years | [1][2] |
| Short-Term Storage (Aqueous Solution) | Store at -20°C. | Up to 2 weeks | [3][4] |
| Working Solutions (Aqueous) | Prepare fresh for each experiment. | N/A | General Best Practice |
| pH of Aqueous Solutions | Maintain near neutral pH (e.g., 7.2) for optimal stability during experiments. | pH-dependent, with increased degradation at acidic and alkaline pH. | General Chemical Principles |
Experimental Protocols
Accurate and reproducible experimental outcomes depend on proper handling and use of this compound. Below are key experimental protocols.
Protocol for Reconstitution of this compound
This protocol is adapted from manufacturer recommendations for preparing this compound for use in enzymatic assays.
-
If this compound is supplied in an organic solvent (e.g., ethanol), evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried this compound in the desired aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.2).
-
Vortex the solution thoroughly until the this compound is completely dissolved and the solution is clear.
-
If not for immediate use, the reconstituted substrate can be stored at -20°C for up to two weeks.
Experimental Workflow for PAF Acetylhydrolase (PAF-AH) Assay
This compound is a commonly used substrate for measuring the activity of PAF-AH. The assay is based on the cleavage of the thioester bond by PAF-AH, which releases a free thiol. This thiol can then be detected colorimetrically using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB), which reacts with the free thiol to produce a yellow-colored product (5-thio-2-nitrobenzoic acid) that can be quantified by measuring its absorbance at 405-414 nm.[3][5][6]
References
An In-depth Technical Guide to the Solubility of 2-Thio-PAF
An In-depth Technical Guide on the Solubility of 2-Thio-PAF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine), a critical isosteric analog of Platelet-Activating Factor (PAF). Understanding the solubility of this compound is paramount for its application in various research and development settings, including its use as a PAF receptor agonist and a substrate for enzymes like lysophospholipase II and PAF acetylhydrolase (PAF-AH).[1]
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison. It is important to note that lipids, including this compound, are generally soluble in organic solvents and insoluble in water.[2][3]
| Solvent | Reported Solubility |
| Dimethylformamide (DMF) | >25 mg/mL |
| Dimethyl sulfoxide (DMSO) | >25 mg/mL |
| Ethanol | A 25 mg/mL solution is available |
| Phosphate-Buffered Saline (PBS), pH 7.2 | >50 mg/mL |
Data sourced from Cayman Chemical product information sheet.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the saturation solubility of this compound in a given solvent, based on established "shake flask" and HPLC-based methods for lipid-like molecules.[4][5][6]
Objective: To determine the saturation solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., DMSO, ethanol)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.[5]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough wetting and dispersion of the solid.[5]
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, carefully remove the vial from the shaker. Allow the undissolved solid to settle.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining suspended solids.[6]
-
Carefully aspirate an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[6]
-
-
Dilution and Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a component of the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.[4]
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of this compound.
-
Use the standard curve to calculate the concentration of this compound in the diluted sample.
-
Back-calculate to determine the concentration in the original, undiluted supernatant. This value represents the saturation solubility of this compound in the tested solvent at the specified temperature.
-
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental and biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
This compound functions as a PAF receptor agonist.[1] Upon binding to the PAF receptor (PAFR), a G-protein coupled receptor, it initiates a cascade of intracellular signaling events.[7][8]
Caption: Simplified PAF receptor signaling pathway activated by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 3. ANALYSIS OF LIPIDS [people.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of Drug Solubility in Lipid Mixtures from the Individual Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Understanding the In Vitro Metabolism of 2-Thio-PAF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of 2-Thio-Platelet-Activating Factor (2-Thio-PAF), a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Due to the limited availability of specific metabolic data for this compound in the scientific literature, this guide leverages the extensive knowledge of native PAF metabolism as a foundational framework. The metabolic pathways and enzymatic processes detailed herein for PAF are highly likely to be relevant for its thio-analog.
This compound, formally known as 1-O-hexadecyl-2-acetylthio-2-deoxy-sn-glycero-3-phosphocholine, is recognized as a substrate for PAF acetylhydrolase (PAF-AH) and is utilized in assays to measure the activity of this key enzyme involved in PAF catabolism.[1] It is also a substrate for lysophospholipase II.[2] As a PAF receptor agonist, its biological activities are comparable to native PAF, underscoring the importance of understanding its metabolic fate.[2]
Core Metabolic Pathway of PAF and its Thio-Analog
The primary catabolic pathway for both PAF and likely this compound involves the hydrolysis of the acetyl group at the sn-2 position, a reaction catalyzed by PAF acetylhydrolase (PAF-AH). This enzymatic action inactivates the pro-inflammatory signaling of the parent molecule.
Quantitative Data on PAF Metabolism
The following tables summarize key quantitative data related to the metabolism of native PAF. This information provides a valuable reference for hypothesizing the metabolic characteristics of this compound.
Table 1: Kinetic Parameters of Enzymes in PAF Metabolism
| Enzyme | Substrate | Tissue/Cell Type | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| PAF Acetylhydrolase (PAF-AH) | PAF | Human Plasma | 3.7 | 15.4 | |
| PAF Acetylhydrolase (PAF-AH) | PAF | Rat Kupffer Cells | 5.2 | 2.1 | [3] |
| Lyso-PAF Acetyltransferase | Lyso-PAF | Human Neutrophils | 2.5 | 0.8 | |
| Lyso-PAF Acetyltransferase | Lyso-PAF | Rat Spleen Microsomes | 6.7 | 1.2 |
Note: Data for this compound is not available in the cited literature. The values presented for PAF provide a comparative baseline.
Table 2: Subcellular Localization of Key Enzymes in PAF Metabolism
| Enzyme | Subcellular Location | Cell Type | Reference |
| PAF Acetylhydrolase (PAF-AH) | Plasma, Cytosol | Various | [4] |
| Lyso-PAF Acetyltransferase | Endoplasmic Reticulum, Plasma Membrane | Human Neutrophils, Krebs-II cells | [5] |
| Phospholipase A2 | Cytosol, Membranes | Various |
Experimental Protocols for In Vitro Metabolism Studies
The following are generalized protocols for investigating the in vitro metabolism of PAF, which can be adapted for this compound.
Protocol 1: Determination of PAF-AH Activity in Cell Homogenates
-
Cell Culture and Homogenization:
-
Culture cells of interest (e.g., macrophages, neutrophils) to the desired density.
-
Harvest cells by scraping or trypsinization, followed by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate to remove cellular debris and collect the supernatant (cytosolic fraction) or microsomal fraction for analysis.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the cell homogenate (protein concentration typically 20-100 µg/mL), buffer (e.g., 100 mM Tris-HCl, pH 7.4), and [³H]-acetyl-PAF or this compound as the substrate.
-
Initiate the reaction by adding the substrate and incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding an organic solvent mixture (e.g., chloroform:methanol, 2:1, v/v).
-
Extract the lipids and separate the substrate and its metabolites (e.g., [³H]-acetate or the lyso-form) using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the separated spots using a scintillation counter to determine the rate of hydrolysis.
-
Signaling Pathways of PAF Metabolism
The metabolism of PAF is intricately linked to cellular signaling, primarily through two pathways: the de novo pathway for biosynthesis and the remodeling pathway for both synthesis and catabolism.
The Remodeling Pathway
This pathway is responsible for the rapid production of PAF in response to inflammatory stimuli and also for its inactivation.
-
Activation: An inflammatory stimulus activates phospholipase A₂ (PLA₂), which hydrolyzes membrane phospholipids (alkyl-acyl-GPC) to produce lyso-PAF.
-
Acetylation: Lyso-PAF is then acetylated by lyso-PAF acetyltransferase (lyso-PAF-AT) to form PAF.
-
Deacetylation: PAF is inactivated by PAF-AH, which removes the acetyl group to regenerate lyso-PAF.
-
Re-acylation: Lyso-PAF can be re-acylated with a long-chain fatty acid to be reincorporated into cell membranes.
The De Novo Pathway
This pathway is responsible for the constitutive synthesis of PAF, which is thought to be involved in physiological processes.
-
DHAP to Alkyl-DHAP: Dihydroxyacetone phosphate (DHAP) is acylated and then converted to 1-O-alkyl-DHAP.
-
Reduction: 1-O-alkyl-DHAP is reduced to 1-O-alkyl-sn-glycero-3-phosphate (lyso-PAF precursor).
-
Dephosphorylation: The phosphate group is removed to yield 1-O-alkyl-sn-glycerol.
-
Phosphocholine Addition: Cholinephosphotransferase transfers a phosphocholine group from CDP-choline to 1-O-alkyl-sn-glycerol to form 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF).
-
Acetylation: Lyso-PAF is acetylated by lyso-PAF acetyltransferase to produce PAF.
Conclusion
While direct and detailed metabolic studies on this compound are not extensively reported in the current scientific literature, its structural similarity to native PAF and its known interaction with key metabolic enzymes like PAF-AH provide a strong basis for understanding its likely in vitro fate. The information and protocols presented in this guide for native PAF serve as a robust framework for designing and interpreting experiments aimed at elucidating the specific metabolic profile of this compound. Further research is warranted to determine the precise kinetic parameters and metabolic products of this compound to fully comprehend its biological activity and potential as a pharmacological tool or therapeutic agent.
References
- 1. This compound: Significance and symbolism [wisdomlib.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Metabolism of platelet-activating factor (PAF; 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) and lyso-PAF (1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine) by cultured rat Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme kinetics in drug metabolism: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
2-Thio-PAF Colorimetric Assay for PAF Acetylhydrolase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The biological activity of PAF is tightly regulated by its enzymatic inactivation, a process catalyzed by PAF acetylhydrolase (PAF-AH). This enzyme hydrolyzes the acetyl group at the sn-2 position of PAF, rendering it biologically inactive. Given its critical role in modulating inflammatory responses, PAF-AH has emerged as a significant target for drug discovery and a valuable biomarker in various diseases.
The 2-Thio-PAF colorimetric assay provides a convenient and reliable method for measuring the activity of both intracellular and extracellular PAF-AH in a variety of biological samples. This assay is based on the use of a synthetic substrate, this compound, which is an analog of PAF containing a thioester bond at the sn-2 position. Hydrolysis of this thioester bond by PAF-AH releases a free thiol group. This thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 405-414 nm. The rate of color development is directly proportional to the PAF-AH activity in the sample.
This document provides detailed application notes and protocols for the this compound colorimetric assay, intended to guide researchers, scientists, and drug development professionals in its successful implementation.
Principle of the Assay
The this compound colorimetric assay is a two-step enzymatic reaction:
-
Enzymatic Hydrolysis: PAF acetylhydrolase (PAF-AH) present in the sample catalyzes the hydrolysis of the acetyl thioester bond of this compound, releasing a free sulfhydryl (thiol) group and lyso-PAF.
-
Colorimetric Detection: The newly formed free thiol group reacts with DTNB in a thiol-disulfide exchange reaction. This reaction cleaves the disulfide bond of DTNB, resulting in the formation of the yellow-colored TNB²⁻ anion. The intensity of the yellow color, measured spectrophotometrically, is directly proportional to the amount of free thiols generated, and thus to the PAF-AH activity.
Data Presentation
The following table summarizes representative quantitative data obtained using the this compound colorimetric assay. These values can serve as a reference for expected results and for comparison across different studies.
| Parameter | Sample Type | Value | Reference |
| Specific Activity | Human Plasma (Normal) | 29.7 ± 1.0 nmol/min/mL | [1] |
| Human Plasma (Pediatric, Healthy) | 25.0–27.7 nmol/min/mL | [2] | |
| Human Plasma (Fatal Anaphylaxis) | 14.5 nmol/min/mL | [2] | |
| Wild-type Mice Plasma (Baseline) | 1625 ± 133 IU/L | [3] | |
| Wild-type Mice Plasma (Day 3 post Ad-hPAF-AH) | 23.0 ± 4.0 x 10⁴ IU/L | [3] | |
| Assay Range | General | 0.02 - 0.2 µmol/min/mL | |
| Inhibitor IC50 | Methyl arachidonyl fluorophosphonate (MAFP) | 250 nM | [4][5] |
Note: 1 IU (International Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.
Experimental Protocols
Materials and Reagents
-
2-thio PAF (substrate)
-
DTNB (Ellman's Reagent)
-
PAF Acetylhydrolase Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
Human Plasma PAF-AH Standard (for positive control)
-
96-well solid plate (colorimetric assay)
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Adjustable pipettes and tips
-
Pure water (HPLC-grade or equivalent)
-
Samples (plasma, serum, tissue homogenates, cell lysates)
-
(Optional for inhibitor screening) Test inhibitors and solvent (e.g., DMSO, ethanol)
Reagent Preparation
-
PAF Acetylhydrolase Assay Buffer: Prepare the assay buffer as specified by the manufacturer or literature. For extracellular PAF-AH, a common buffer is 0.1 M Tris-HCl, pH 7.2.
-
2-thio PAF Substrate Solution: Reconstitute the lyophilized 2-thio PAF with the appropriate volume of Assay Buffer to achieve the desired final concentration (e.g., 400 µM).[5] Vortex until the solution is clear to avoid high background absorbance.[4] The reconstituted substrate is typically stable for at least two weeks when stored at -20°C.[5]
-
DTNB Solution: Reconstitute the lyophilized DTNB with pure water or buffer as recommended. Protect the solution from light and store on ice for use on the same day.
Sample Preparation
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., heparin, EDTA). Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to pellet the blood cells. Collect the supernatant (plasma) and store on ice or at -80°C for long-term storage.
-
Serum: Collect blood in tubes without an anticoagulant. Allow the blood to clot at room temperature for 30 minutes, followed by centrifugation at 1,000-2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum).
-
Tissue Homogenates: Homogenize the tissue in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.2) using a tissue homogenizer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the tissue lysate.[6]
-
Cell Lysates: For adherent cells, scrape them off the plate. For suspension cells, pellet them by centrifugation. Resuspend the cell pellet in a cold lysis buffer and lyse the cells by sonication or homogenization.[6] Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the cell lysate.
Assay Procedure
-
Plate Setup: Designate wells for blanks (no enzyme), positive controls (PAF-AH standard), and samples. For inhibitor screening, include wells for 100% initial activity (enzyme + solvent) and inhibitor wells (enzyme + inhibitor).
-
Reaction Mix Preparation:
-
Blank Wells: Add Assay Buffer.
-
Positive Control Wells: Add PAF-AH standard.
-
Sample Wells: Add the prepared biological sample.
-
100% Initial Activity Wells (for inhibitor screening): Add PAF-AH standard and the solvent used to dissolve the inhibitor.
-
Inhibitor Wells (for inhibitor screening): Add PAF-AH standard and the inhibitor solution.
-
-
Initiate the Reaction: Add the 2-thio PAF Substrate Solution to all wells except the blanks to start the enzymatic reaction. The final volume in all wells should be equal. Mix the contents of the plate by gentle shaking for 30 seconds.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction rate is linear.
-
Color Development: After incubation, add the DTNB solution to all wells to stop the reaction and initiate color development.
-
Absorbance Measurement: Read the absorbance of each well at 405-414 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate PAF-AH Activity: The activity of PAF-AH is calculated based on the rate of change in absorbance over time, using the Beer-Lambert law and the molar extinction coefficient of TNB (typically 13,600 M⁻¹cm⁻¹ at 412 nm, which may be adjusted for the pathlength of the microplate well).[5]
Activity (µmol/min/mL) = (ΔAbsorbance / min) / (molar extinction coefficient * pathlength) * (Total assay volume / Sample volume) * dilution factor
-
Inhibitor Screening Analysis:
-
Calculate Percent Inhibition: % Inhibition = [(Absorbance of 100% activity - Absorbance of inhibitor) / Absorbance of 100% activity] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualizations
Signaling Pathway of PAF and the Role of PAF Acetylhydrolase```dot
// Nodes Stimuli [label="Inflammatory Stimuli", fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Leukocytes, Endothelial Cells, Platelets", fillcolor="#F1F3F4", fontcolor="#202124"]; PAF_Synthesis [label="PAF Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAF [label="Platelet-Activating Factor (PAF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAF_Receptor [label="PAF Receptor (GPCR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Intracellular Signaling Cascades\n(e.g., PLC, PLA2, MAPK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Biological Responses\n(Inflammation, Aggregation, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAFAH [label="PAF Acetylhydrolase (PAF-AH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LysoPAF [label="Lyso-PAF (inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Stimuli -> Cell [label="activate"]; Cell -> PAF_Synthesis [label="induces"]; PAF_Synthesis -> PAF [label="produces"]; PAF -> PAF_Receptor [label="binds to"]; PAF_Receptor -> Signaling [label="activates"]; Signaling -> Response [label="leads to"]; PAF -> PAFAH [label="is hydrolyzed by", style=dashed, color="#34A853"]; PAFAH -> LysoPAF [label="produces", style=dashed, color="#34A853"]; }
Caption: Step-by-step workflow of the this compound colorimetric assay.
Logical Relationship of Assay Components
Caption: Interaction of key components in the this compound assay.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background Absorbance | - Incomplete dissolution of 2-thio PAF substrate.<[4]br>- Contamination of reagents or plate.- Presence of thiol-containing compounds in the sample. | - Ensure complete vortexing of the substrate solution until it is clear.<[4]br>- Use fresh, high-quality reagents and clean labware.- Run a sample blank without DTNB to check for inherent sample absorbance. Consider sample dialysis if thiol contamination is suspected. |
| Low or No Enzyme Activity | - Inactive enzyme in the sample.- Presence of inhibitors in the sample.- Incorrect assay conditions (pH, temperature). | - Use a fresh sample or a positive control (PAF-AH standard) to verify assay performance.- Dilute the sample or perform dialysis to remove potential inhibitors.- Ensure the assay buffer is at the correct pH and the incubation temperature is optimal for the enzyme. |
| High Variability Between Replicates | - Inaccurate pipetting.- Inconsistent incubation times.- Bubbles in wells. | - Use calibrated pipettes and proper pipetting techniques.- Ensure consistent timing for reagent addition and incubation.- Inspect the plate for bubbles before reading and remove them if present. |
| Non-linear Reaction Rate | - Substrate depletion.- Enzyme instability.- High enzyme concentration. | - Reduce the incubation time or dilute the sample.- Ensure the enzyme is stored and handled properly to maintain its stability.- Dilute the sample to ensure the reaction rate is within the linear range of the assay. |
References
- 1. Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. content.abcam.com [content.abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAF-AH Inhibitor Screening Using 2-Thio-PAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergies, and cardiovascular diseases.[1] The enzymatic activity of PAF Acetylhydrolase (PAF-AH), which hydrolyzes PAF into its inactive form, lyso-PAF, is a key regulator of PAF's biological functions.[2] Consequently, inhibitors of PAF-AH are of significant interest as potential therapeutic agents for a range of inflammatory conditions.
This document provides a detailed protocol for a colorimetric in vitro assay to screen for inhibitors of PAF-AH using 2-Thio-PAF as a substrate. This assay is based on the hydrolysis of the acetyl thioester bond at the sn-2 position of this compound by PAF-AH, which releases a free thiol group.[3][4][5][6] This thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 405-414 nm.[2][5] The inhibition of PAF-AH activity by a test compound results in a decreased rate of TNB production.
Signaling Pathway of PAF-AH
The following diagram illustrates the enzymatic action of PAF-AH on its natural substrate, PAF.
Assay Principle and Workflow
The inhibitor screening assay follows a straightforward workflow, from reagent preparation to data analysis. The logical relationship of the assay components is depicted below, followed by the experimental workflow.
Materials and Reagents
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
PAF-AH enzyme (human plasma)
-
This compound (substrate)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
Solvent for test compounds (e.g., DMSO, ethanol)
-
Test compounds (potential inhibitors)
-
Purified water (HPLC-grade or equivalent)
Experimental Protocol
Reagent Preparation
-
Assay Buffer (1X): If a concentrated stock is provided, dilute it to the final working concentration with purified water. For example, dilute a 10X Assay Buffer concentrate with 9 volumes of water.[5][7]
-
This compound Substrate Solution: Prepare the substrate solution according to the manufacturer's instructions. This may involve evaporating the solvent from the this compound and reconstituting it in Assay Buffer to a specific concentration (e.g., 400 µM).[5][7]
-
DTNB Solution: Reconstitute the DTNB with purified water or Assay Buffer as recommended. Protect the solution from light and use it within a few hours.[7]
-
PAF-AH Enzyme Solution: Thaw the PAF-AH enzyme on ice. The concentration should be such that the 100% initial activity wells produce a significant change in absorbance.
-
Test Compound Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Further dilute the compounds to the desired screening concentrations in the same solvent.
Assay Procedure
The following procedure is based on a final volume of 220 µL per well. Adjust volumes as necessary based on the specific kit and plate format.
-
Set up the 96-well plate:
-
100% Initial Activity Wells (Triplicate): Add 200 µL of the this compound Substrate Solution and 10 µL of the solvent used for the test compounds.[5][7]
-
Inhibitor Wells (Triplicate): Add 200 µL of the this compound Substrate Solution and 10 µL of the test compound solution.[5][7]
-
Background Wells (Triplicate): Add 200 µL of the this compound Substrate Solution and 10 µL of the solvent.[5][7]
-
-
Initiate the enzymatic reaction:
-
Incubation:
-
Develop the colorimetric reaction:
-
Add 10 µL of the DTNB solution to all wells.[5]
-
Shake the plate gently for 30 seconds.
-
-
Measure absorbance:
-
Read the absorbance of each well at a wavelength between 405 nm and 414 nm using a microplate reader.
-
Data Analysis
-
Correct for background absorbance: Subtract the average absorbance of the "Background" wells from the absorbance readings of the "100% Initial Activity" and "Inhibitor" wells.
-
Calculate the percent inhibition:
-
% Inhibition = [(Absorbance of 100% Initial Activity - Absorbance of Inhibitor Well) / Absorbance of 100% Initial Activity] x 100
-
-
Determine the IC50 value:
-
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PAF-AH activity.
-
Data Presentation
Summarize the quantitative data from inhibitor screening in a clear and structured table.
| Test Compound | Concentration (µM) | Average Absorbance (414 nm) | % Inhibition | IC50 (µM) |
| Controls | ||||
| 100% Initial Activity | - | [Value] | 0% | N/A |
| Background | - | [Value] | N/A | N/A |
| Inhibitor A | 1 | [Value] | [Value] | [Value] |
| 10 | [Value] | [Value] | ||
| 100 | [Value] | [Value] | ||
| Inhibitor B | 1 | [Value] | [Value] | [Value] |
| 10 | [Value] | [Value] | ||
| 100 | [Value] | [Value] |
Troubleshooting
-
High background absorbance: This may be due to incomplete dissolution of the this compound substrate. Ensure the substrate is fully dissolved before use. The presence of thiols in the sample can also contribute to high background.[8]
-
Low signal: The PAF-AH enzyme activity may be too low. Use a higher concentration of the enzyme or check its activity with a positive control.
-
Precipitation of test compounds: If the test compounds are not soluble in the assay buffer, this can interfere with the absorbance readings. Ensure the final solvent concentration is compatible with the assay.
Conclusion
The this compound-based colorimetric assay provides a robust and high-throughput method for screening potential inhibitors of PAF-AH. The detailed protocol and guidelines presented here will enable researchers to effectively identify and characterize novel PAF-AH inhibitors for therapeutic development.
References
- 1. PAF Acetylhydrolase Inhibitor Screening Assay Kit - 1 ea | luchtwegportaal [luchtwegportaal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. thomassci.com [thomassci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Measuring PAF-AH Activity in Plasma Using 2-Thio-PAF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the accurate and convenient measurement of Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity in plasma samples using 2-Thio-PAF as a substrate. This colorimetric assay is suitable for both extracellular and cytosolic PAF-AH activity determination and can be adapted for high-throughput screening of PAF-AH inhibitors.
Introduction
Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid involved in various physiological and pathological processes, including inflammation, allergies, and cardiovascular diseases.[1] The enzymatic activity of PAF is regulated by PAF Acetylhydrolase (PAF-AH), which hydrolyzes the acetyl group at the sn-2 position of PAF, rendering it biologically inactive lyso-PAF.[2][3] Plasma PAF-AH, also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is primarily associated with lipoproteins and is a subject of interest in clinical research, particularly in the context of atherosclerosis and coronary heart disease.[1][4][5]
The assay described herein utilizes this compound, a synthetic analog of PAF, as a substrate for PAF-AH.[6][7][8] The hydrolysis of the acetyl thioester bond at the sn-2 position of this compound by PAF-AH releases a free thiol group. This thiol group reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a colored product that can be quantified by measuring its absorbance at 405-414 nm.[1][2][6][9] This method provides a reliable and convenient way to measure PAF-AH activity in various biological samples, including plasma, serum, tissue homogenates, and cell lysates.[10]
Data Presentation
Assay Performance Characteristics
| Parameter | Value | Source |
| Detection Method | Colorimetric | |
| Assay Type | Enzyme Activity | |
| Sample Types | Plasma, Serum, Tissue Homogenate, Cell Lysate | |
| Assay Range | 0.02 - 0.2 µmol/min/mL | [10] |
| Equivalent Absorbance Increase | 0.01 to 0.1 per minute | [10] |
| Assay Platform | Microplate Reader |
Assay Precision
| Precision Type | Sample | n | Coefficient of Variation (CV) | Source |
| Intra-assay | PAF-AH | 89 | 3.5% | |
| Inter-assay | PAF-AH | 89 | 10% |
Experimental Protocols
Principle of the Assay
The PAF-AH assay using this compound is a colorimetric method based on the enzymatic hydrolysis of the substrate by PAF-AH. The released free thiol reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically. The rate of color development is directly proportional to the PAF-AH activity in the sample.
References
- 1. content.abcam.com [content.abcam.com]
- 2. abcam.cn [abcam.cn]
- 3. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAF-acetylhydrolase activity in plasma of patients with chronic kidney disease. Effect of long-term therapy with erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound: Significance and symbolism [wisdomlib.org]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
2-Thio-PAF: A Chromogenic Substrate for Kinetic Analysis of Platelet-Activating Factor Acetylhydrolase (PAF-AH)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of 2-Thio-PAF as a substrate in kinetic studies of Platelet-Activating Factor Acetylhydrolase (PAF-AH), also known as Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). This application note outlines the principles of the assay, provides comprehensive experimental protocols, and presents relevant data for researchers in academia and the pharmaceutical industry engaged in the study of inflammation, cardiovascular disease, and drug discovery targeting the PAF signaling pathway.
Introduction
Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] The biological activity of PAF is tightly regulated by Platelet-Activating Factor Acetylhydrolase (PAF-AH), an enzyme that catalyzes the hydrolysis of the acetyl group at the sn-2 position of PAF, rendering it biologically inactive.[2][3] Given its critical role in attenuating inflammatory responses, PAF-AH is a significant target for therapeutic intervention and a key biomarker in various diseases.
Kinetic analysis of PAF-AH is essential for understanding its enzymatic function and for the screening of potential inhibitors or activators. This compound (1-O-hexadecyl-2-acetylthio-2-deoxy-sn-glycero-3-phosphocholine) is a synthetic analog of PAF that serves as an excellent chromogenic substrate for PAF-AH.[4] The hydrolysis of the thioester bond at the sn-2 position of this compound by PAF-AH releases a free thiol group. This thiol group reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 405-414 nm.[5] The rate of TNB formation is directly proportional to the PAF-AH activity.
Data Presentation: Kinetic Parameters
The following table summarizes the known kinetic parameters for PAF-AH with this compound as a substrate. It is important to note that kinetic constants can vary depending on the enzyme source, purity, and assay conditions. Researchers are encouraged to determine these parameters for their specific experimental system.
| Enzyme Source | Substrate | Km (µM) | Vmax | Specific Activity | Reference |
| Bovine Liver PAF-AH | This compound | 10 | Not Reported | Not Reported | [6] |
| Bovine Liver PAF-AH | PAF | 19 | Not Reported | Not Reported | [6] |
| Human Plasma PAF-AH | This compound | Not Reported | Not Reported | Not Reported | |
| Recombinant Human PAF-AH | This compound | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Assay Principle
The diagrams below illustrate the role of PAF-AH in the PAF signaling pathway and the principle of the kinetic assay using this compound.
Figure 1. Simplified PAF Signaling Pathway.
Figure 2. Experimental Workflow for PAF-AH Kinetic Assay.
Experimental Protocols
The following protocols provide a general framework for conducting PAF-AH kinetic studies using this compound. These should be optimized based on the specific enzyme source and experimental goals.
Materials and Reagents
-
This compound (Substrate)
-
PAF-AH (e.g., purified from plasma, recombinant, or in cell/tissue lysates)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Purified water (HPLC-grade)
Reagent Preparation
-
Assay Buffer: Prepare a 0.1 M Tris-HCl solution, adjust the pH to 7.2, and add EGTA to a final concentration of 1 mM.
-
This compound Substrate Solution: this compound is typically supplied in an organic solvent. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried substrate in Assay Buffer to the desired stock concentration (e.g., 200-400 µM). Vortex thoroughly until the solution is clear.[5] Prepare fresh or store at -20°C for up to two weeks.
-
DTNB Solution: Prepare a stock solution of DTNB in the Assay Buffer. The final concentration in the assay will depend on the specific protocol but is typically in the range of 0.2-1 mM. Protect the solution from light.
-
Enzyme Solution: Dilute the PAF-AH enzyme preparation in cold Assay Buffer to a concentration that yields a linear rate of reaction over the desired time course. The optimal concentration should be determined empirically.
Kinetic Assay Protocol (96-well plate format)
This protocol is for a continuous kinetic assay.
-
Plate Setup:
-
Sample Wells: Add the PAF-AH enzyme solution.
-
Blank/Control Wells: Add Assay Buffer instead of the enzyme solution to measure the rate of non-enzymatic hydrolysis of this compound.
-
-
Reaction Initiation: Add the this compound substrate solution and the DTNB solution to all wells to initiate the reaction. The final volume in each well should be consistent (e.g., 200-250 µL).
-
Measurement: Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 25°C or 37°C). Measure the absorbance at 414 nm at regular intervals (e.g., every minute) for a period sufficient to obtain a linear rate (e.g., 15-30 minutes).
Data Analysis
-
Calculate the rate of reaction (ΔA414/min): For each well, plot absorbance versus time. Determine the slope of the linear portion of the curve.
-
Correct for non-enzymatic hydrolysis: Subtract the rate of the blank/control wells from the rate of the sample wells.
-
Calculate PAF-AH Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to enzyme activity.
PAF-AH Activity (µmol/min/mL) = (ΔA414/min) / (ε × l) × (Vtotal / Venzyme) × 1000
Where:
-
ΔA414/min is the rate of absorbance change per minute.
-
ε is the molar extinction coefficient of TNB. A commonly used value adjusted for the pathlength in a 96-well plate is 10.66 mM-1cm-1.[5]
-
l is the pathlength of the light in the well (cm). If using the adjusted extinction coefficient, this is accounted for.
-
Vtotal is the total reaction volume in the well (mL).
-
Venzyme is the volume of the enzyme solution added to the well (mL).
One unit of PAF-AH activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute at a specified temperature. [5]
-
Determination of Km and Vmax
To determine the Michaelis-Menten constants, perform the kinetic assay with a fixed enzyme concentration and varying concentrations of the this compound substrate. Plot the initial reaction rates (V0) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
Potential Interferences and Considerations
-
Thiols: Compounds containing free thiol groups will react with DTNB and cause a high background signal. Samples should be dialyzed or purified to remove such interfering substances.[7]
-
Thiol-Scavenging Agents: These agents will inhibit the color development by reacting with the thiol group released from this compound.[7]
-
Substrate Solubility: Ensure that the this compound is completely dissolved in the assay buffer to avoid high background absorbance and inaccurate results.[5]
-
Cytosolic vs. Extracellular PAF-AH: The assay conditions may need to be optimized for different isoforms of PAF-AH. For instance, cytosolic PAF-AH can be sensitive to DTNB and EGTA, necessitating an endpoint assay rather than a continuous one.[3]
Conclusion
The use of this compound in conjunction with DTNB provides a robust, convenient, and continuous spectrophotometric method for the kinetic analysis of PAF-AH. This assay is highly amenable to high-throughput screening for the identification of novel modulators of PAF-AH activity, making it a valuable tool for drug discovery and for fundamental research into the role of the PAF signaling pathway in health and disease. Careful optimization of assay conditions and awareness of potential interferences are crucial for obtaining accurate and reproducible results.
References
- 1. Pathophysiological role and clinical significance of lipoprotein-associated phospholipase A₂ (Lp-PLA₂) bound to LDL and HDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for High-Throughput Screening with 2-Thio-PAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic responses. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR). The enzymatic degradation of PAF is carried out by PAF acetylhydrolase (PAF-AH), which hydrolyzes the acetyl group at the sn-2 position, rendering the molecule inactive. Both the PAF receptor and PAF-AH are significant targets for the development of novel therapeutics for inflammatory and cardiovascular diseases.
2-Thio-PAF is a synthetic, isosteric analog of PAF.[1][2][3] It serves as a functional agonist of the PAF receptor and as a substrate for PAF-AH.[1][3] These properties make this compound a versatile tool for the development of high-throughput screening (HTS) assays to identify modulators of both the PAF receptor and PAF-AH activity.
These application notes provide detailed protocols for two distinct HTS assays utilizing this compound:
-
A Cell-Based High-Throughput Screening Assay for PAF Receptor Antagonists.
-
A Biochemical High-Throughput Screening Assay for PAF Acetylhydrolase (PAF-AH) Inhibitors.
Assay 1: High-Throughput Screening for PAF Receptor Antagonists using a Calcium Mobilization Assay
Principle
The PAF receptor is a Gq-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3). IP3, in turn, binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be detected using fluorescent calcium-sensitive dyes. In this assay, this compound is used as a PAF receptor agonist to stimulate Ca2+ release in cells expressing the PAF receptor. The assay is designed to identify antagonists that inhibit this this compound-induced calcium mobilization.
Data Presentation
Table 1: Potency of Known PAF Receptor Antagonists
| Antagonist | Target | Assay Type | IC50 (nM) |
| Ro 19-3704 | PAF Receptor | Neutrophil Elastase Release | 10 |
| BN 52021 | PAF Receptor | Neutrophil Elastase Release | 20 |
| CV-3988 | PAF Receptor | Neutrophil Elastase Release | 100 |
| 48740 RP | PAF Receptor | Neutrophil Elastase Release | 200 |
| Kadsurenone | PAF Receptor | Neutrophil Elastase Release | 300 |
Data adapted from a study on the evaluation of PAF antagonists using human neutrophils.[4]
Experimental Protocol
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293T cells stably expressing the human PAF receptor.
-
This compound: Stock solution in a suitable solvent (e.g., ethanol).
-
Fluo-4 AM: Calcium-sensitive dye.
-
Probenecid: Anion transport inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Library of potential antagonists.
-
Positive Control: A known PAF receptor antagonist (e.g., BN 52021).
-
Negative Control: Vehicle (e.g., DMSO).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture the PAF receptor-expressing cells in appropriate media and conditions.
-
Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
-
Compound Addition:
-
After incubation, wash the cells gently with the assay buffer to remove excess dye.
-
Add the test compounds (and controls) at the desired concentrations to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Mobilization Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Establish a baseline fluorescence reading.
-
Using the automated injector, add a pre-determined concentration of this compound to stimulate the cells.
-
Immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of calcium mobilization.
-
Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.
-
Promising hits can be further characterized by determining their IC50 values.
-
Diagrams
Caption: PAF Receptor Signaling Pathway.
Caption: HTS Workflow for PAF-R Antagonists.
Assay 2: High-Throughput Screening for PAF Acetylhydrolase (PAF-AH) Inhibitors
Principle
This is a colorimetric, enzyme-based assay that measures the activity of PAF-AH. This compound is used as a substrate for the enzyme. The thioester bond at the sn-2 position of this compound is hydrolyzed by PAF-AH, releasing a free thiol group. This thiol group reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 405-414 nm.[1][5] The assay is designed to identify compounds that inhibit the enzymatic activity of PAF-AH, leading to a decrease in the formation of the colored product.
Data Presentation
Table 2: Components of a Typical PAF-AH Inhibitor Screening Assay Kit
| Component | Quantity | Storage |
| PAF-AH Assay Buffer (10X) | 1 vial | -20°C |
| This compound (substrate) | 2 vials | -20°C |
| Human Plasma PAF-AH | 2 vials | -20°C |
| DTNB (Ellman's Reagent) | 4 vials | -20°C |
| 96-Well Plate | 1 plate | Room Temp |
| Plate Cover | 1 | Room Temp |
Information based on commercially available assay kits.[2][5][6]
Experimental Protocol
Materials and Reagents:
-
Human Plasma PAF-AH: Purified enzyme.
-
This compound: Substrate.
-
DTNB (Ellman's Reagent).
-
Assay Buffer: Typically provided in kits, e.g., Tris-HCl based buffer.
-
Test Compounds: Library of potential inhibitors.
-
Positive Control: A known PAF-AH inhibitor.
-
Negative Control: Vehicle (e.g., DMSO).
-
96-well or 384-well clear microplates.
-
Absorbance microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer to 1X concentration.
-
Reconstitute the this compound substrate, PAF-AH enzyme, and DTNB according to the manufacturer's instructions. Keep on ice.
-
-
Assay Plate Setup:
-
Background Wells: Add assay buffer and the solvent used for the test compounds.
-
100% Initial Activity (Negative Control) Wells: Add assay buffer.
-
Inhibitor (Test Compound) Wells: Add the test compounds at desired concentrations.
-
Positive Control Wells: Add the known PAF-AH inhibitor.
-
-
Substrate Addition:
-
Add the this compound substrate solution to all wells.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the PAF-AH enzyme solution to all wells except the background wells.
-
Mix the plate gently and incubate at room temperature for a specified time (e.g., 20 minutes).
-
-
Color Development and Measurement:
-
Stop the reaction and develop the color by adding the DTNB solution to all wells.
-
Incubate for a short period (e.g., 5 minutes) to allow for color development.
-
Measure the absorbance of each well at 405-414 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other readings.
-
Calculate the percentage of inhibition for each test compound relative to the 100% initial activity (negative control) wells.
-
Promising hits can be further characterized by determining their IC50 values.
-
Diagrams
Caption: Principle of the PAF-AH Inhibitor Assay.
Caption: HTS Workflow for PAF-AH Inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. revvity.com [revvity.com]
- 4. Evaluation of PAF antagonists using human neutrophils in a microtiter plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. PAF Acetylhydrolase Assay Kit (ab133088) | Abcam [abcam.com]
Measuring Platelet-Activating Factor Acetylhydrolase (PAF-AH) Activity in Cell Lysates Using 2-Thio-PAF
Application Note
This document provides a detailed protocol for the measurement of Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity in cell lysates using the chromogenic substrate 2-Thio-PAF. This colorimetric assay offers a convenient and accurate method for researchers, scientists, and drug development professionals to quantify the enzymatic activity of both intracellular and extracellular forms of PAF-AH.
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation and allergy.[1][2] The enzyme PAF acetylhydrolase (PAF-AH) inactivates PAF by hydrolyzing the acetyl group at the sn-2 position, converting it to the biologically inactive lyso-PAF.[3][4][5] This assay utilizes this compound, a synthetic analog of PAF, as a substrate.[6][7] PAF-AH hydrolyzes the acetyl thioester bond of this compound, releasing a free thiol group.[3][8][9] This thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at 405-414 nm.[3][5][10]
The rate of color development is directly proportional to the PAF-AH activity in the sample. This method is suitable for use with various sample types, including cell lysates, tissue homogenates, plasma, and serum.[3]
Signaling Pathway and Assay Principle
The assay is based on a two-step enzymatic and chemical reaction. First, PAF-AH in the cell lysate catalyzes the hydrolysis of this compound. The resulting free thiol reacts with DTNB in the second step to generate a quantifiable color change.
Caption: Assay principle for PAF-AH activity measurement.
Experimental Workflow
The overall experimental process involves preparing the cell lysate, setting up the reaction in a 96-well plate, incubating, and measuring the final absorbance.
Caption: Overall experimental workflow for PAF-AH assay.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the PAF-AH assay using this compound.
| Parameter | Value | Reference |
| Detection Method | Colorimetric | |
| Wavelength | 405 - 414 nm | [3][10] |
| Assay Type | Enzyme activity (endpoint or kinetic) | [10] |
| Sample Types | Cell Lysate, Tissue Homogenate, Plasma, Serum | [3] |
| Detection Range | 0.02 to 0.2 µmol/min/mL | [3][11] |
| Equivalent Absorbance Change | 0.01 to 0.1 per minute | [3][11] |
| DTNB Molar Extinction Coefficient | 13,600 M⁻¹cm⁻¹ at 412 nm | [4][10] |
| Adjusted Extinction Coefficient (in well) | 10.66 mM⁻¹ at 412/414 nm | [4] |
| Typical Final Substrate Concentration | 200 µM - 348 µM | [4][12] |
| Typical Incubation Time | 20 - 30 minutes | [2][10][12] |
| Typical Incubation Temperature | Room Temperature (25°C) | [2][10] |
Experimental Protocols
A. Materials and Reagents
| Reagent | Description |
| PAF-AH Assay Buffer | 0.1 M Tris-HCl, pH 7.2. Note: For extracellular PAF-AH, buffer should contain 1 mM EGTA. Cytosolic PAF-AH is sensitive to EGTA.[4][10] |
| This compound (Substrate) | Provided as a solution in ethanol or as a solid. Reconstitute as per supplier instructions.[4] |
| DTNB (Ellman's Reagent) | 5,5'-dithio-bis-(2-nitrobenzoic acid). Reconstitute with HPLC-grade water.[10] |
| Cell Lysis Buffer | Cold 0.1 M Tris-HCl, pH 7.2 or PBS, pH 7.4.[10] |
| Positive Control (Optional) | Human Recombinant PAF-AH Standard.[10] |
| Equipment & Consumables | |
| 96-well clear flat-bottom plate | |
| Microplate reader capable of measuring absorbance at 405-414 nm | |
| Adjustable pipettes and tips | |
| Microcentrifuge | |
| Sonicator or homogenizer | |
| Ice bucket | |
| HPLC-grade water |
B. Reagent Preparation
-
Assay Buffer Preparation : Prepare 0.1 M Tris-HCl buffer, pH 7.2. If using a commercial kit, dilute the provided concentrated buffer with HPLC-grade water as instructed.[4][10] For cytosolic PAF-AH, use the plain Tris-HCl buffer. For extracellular forms, use the buffer containing 1 mM EGTA.[4][10]
-
This compound Substrate Solution : If the substrate is in ethanol, evaporate the solvent under a gentle stream of nitrogen.[1][4] Reconstitute the this compound with the appropriate Assay Buffer to the desired final concentration (e.g., 200 µM).[4][12] Vortex until the solution is clear to avoid high background absorbance.[4][12]
-
DTNB Reagent : Reconstitute lyophilized DTNB with 1.0 mL of HPLC-grade water.[1][10] This solution should be stored on ice and in the dark, and used within a few hours.[1]
C. Cell Lysate Preparation
-
Cell Harvesting : For adherent cells, wash the cell monolayer with ice-cold PBS. Scrape the cells using a rubber policeman; avoid using proteolytic enzymes like trypsin.[10] For suspension cells, pellet them by centrifugation at 1,000-2,000 x g for 10 minutes at 4°C.[10]
-
Cell Lysis : Resuspend the cell pellet in 1 mL of cold lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.2).[10]
-
Homogenization : Lyse the cells by sonication on ice or by homogenization.
-
Centrifugation : Clarify the lysate by centrifuging at 10,000 x g for 15 minutes at 4°C.[10]
-
Supernatant Collection : Carefully collect the supernatant, which contains the cytosolic PAF-AH fraction. Keep the lysate on ice. If not using the same day, store aliquots at -80°C for up to one month.[10][12]
-
Protein Quantification : Determine the total protein concentration of the lysate (e.g., using a BCA assay) for normalization of PAF-AH activity.
D. Assay Protocol (96-Well Plate Format)
Note: This protocol is for an endpoint assay, which is recommended for cytosolic PAF-AH as it can be sensitive to DTNB during a continuous (kinetic) assay.[4][10]
-
Plate Setup : Prepare wells in triplicate for each sample, a positive control (optional), and a sample background control.
-
Sample Wells : Add 10 µL of cell lysate.
-
Positive Control Wells : Add 10 µL of Human PAF-AH standard.[12]
-
Sample Background Wells : Add 10 µL of cell lysate.
-
-
Volume Adjustment : Add Assay Buffer to the Sample and Positive Control wells to bring the volume to 25 µL. Add 205 µL of Assay Buffer to the Sample Background wells.[10] The final volume in all wells after adding substrate and DTNB will be consistent (e.g., 225 µL or 230 µL depending on the specific kit).[2][10]
-
Initiate Reaction : Add 200 µL of the this compound Substrate Solution to all wells except the Sample Background wells.[10]
-
Incubation : Shake the plate gently for 30 seconds to mix. Cover the plate and incubate for 30 minutes at room temperature.[10][12]
-
Develop Color : Add 10 µL of the DTNB Reagent to all wells (including background wells).[10]
-
Read Absorbance : Shake the plate again for 30 seconds and read the absorbance at 405-414 nm using a microplate reader after one minute.[10]
E. Data Analysis and Calculation
-
Correct for Background : Calculate the average absorbance for each set of triplicates. Subtract the average absorbance of the Sample Background wells from the average absorbance of the corresponding Sample wells to get the corrected absorbance.
-
Calculate Activity : Use the following formula to calculate the PAF-AH activity. One unit of activity is defined as the amount of enzyme that hydrolyzes one µmol of this compound per minute at 25°C.[4][10]
PAF-AH Activity (µmol/min/mL) = [ (ΔA₄₁₂ / incubation time) / (ε × pathlength) ] × (Total Assay Volume / Sample Volume) × Dilution Factor
Where:
-
ΔA₄₁₂ = Corrected Absorbance of the sample
-
incubation time = 30 minutes
-
ε = Molar extinction coefficient for DTNB (use the pathlength-adjusted value, e.g., 10.66 mM⁻¹ or 10,660 M⁻¹).[4][12]
-
pathlength = If not using the adjusted coefficient, this is the light path in cm. For many 96-well plates, this can be estimated or measured.
-
Total Assay Volume = e.g., 0.225 mL
-
Sample Volume = e.g., 0.010 mL
-
Dilution Factor = If the cell lysate was diluted prior to the assay.
-
-
Normalize Activity : To compare between different samples, normalize the activity to the total protein content of the lysate (e.g., in µmol/min/mg of protein).
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Absorbance | Substrate (this compound) not fully dissolved. | Ensure the reconstituted substrate solution is completely clear by vortexing thoroughly.[4] |
| Samples contain free thiols (e.g., DTT, β-mercaptoethanol). | Remove interfering substances by dialysis or use a desalting column before the assay.[4][10] | |
| Low or No Activity | Inactive enzyme due to improper storage. | Store cell lysates at -80°C and avoid repeated freeze-thaw cycles. Keep on ice during use.[10] |
| Presence of PAF-AH inhibitors in the sample. | Remove potential inhibitors by dialysis.[4][10] | |
| Incorrect assay buffer used (e.g., EGTA with cytosolic PAF-AH). | Use the appropriate buffer for the type of PAF-AH being measured.[4][10] | |
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and pre-wet the tips before dispensing reagents.[2] |
| Incomplete mixing in wells. | Ensure the plate is shaken gently but thoroughly after adding substrate and DTNB.[10] |
References
- 1. content.abcam.com [content.abcam.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. abcam.cn [abcam.cn]
- 5. PAF Acetylhydrolase Assay Kit | フナコシ [funakoshi.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound: Significance and symbolism [wisdomlib.org]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. thomassci.com [thomassci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. traxtal.com [traxtal.com]
- 12. content.abcam.com [content.abcam.com]
Application Notes and Protocols for the 2-Thio-PAF Assay Kit
These application notes provide detailed instructions and protocols for the use of the 2-Thio-PAF assay kit, designed for researchers, scientists, and drug development professionals. This kit provides a method for the measurement of Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity.
Introduction
Platelet-activating factor (PAF) is a potent, biologically active phospholipid involved in a variety of cellular processes, including platelet aggregation, inflammation, and anaphylaxis. The activity of PAF is regulated by its enzymatic hydrolysis into the inactive form, lyso-PAF. This reaction is catalyzed by the enzyme PAF acetylhydrolase (PAF-AH). The this compound assay kit offers a quantitative, colorimetric method to measure the activity of PAF-AH in various biological samples.[1][2]
The assay utilizes 2-thio PAF as a substrate for PAF-AH. The hydrolysis of the acetyl thioester bond at the sn-2 position by PAF-AH releases a free thiol group. This thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 405-414 nm.[1][3] The rate of color development is directly proportional to the PAF-AH activity in the sample.
Kit Components and Storage
The this compound assay kit contains the following components. Upon receipt, store the kit at -20°C.
| Component | Quantity | Storage |
| PAF Acetylhydrolase Assay Buffer 1 | 1 vial | -20°C |
| PAF Acetylhydrolase Assay Buffer 2 | 1 vial | -20°C |
| 2-thio PAF (substrate) | 2 vials | -20°C |
| DTNB | 4 vials | -20°C |
| Human Plasma PAF-AH Standard | 1 vial | -20°C |
| 96-Well Solid Plate (Colorimetric Assay) | 1 unit | -20°C |
| 96-Well Plate Cover | 1 unit | -20°C |
Assay Performance Characteristics
| Parameter | Value |
| Detection Method | Colorimetric |
| Assay Type | Enzyme Activity |
| Sample Types | Plasma, Serum, Cell Lysate, Tissue Homogenate |
| Detection Range | 0.02 - 0.2 µmol/min/mL[1][2] |
| Intra-assay Coefficient of Variation | 3.5%[1] |
| Spectrophotometer Wavelength | 405 nm or 414 nm[1][4] |
Signaling Pathway and Assay Principle
The following diagram illustrates the enzymatic reaction and detection principle of the this compound assay.
References
Application Notes and Protocols for 2-Thio-PAF Working Solutions in Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of 2-Thio-Platelet-Activating Factor (2-Thio-PAF) working solutions and their use in colorimetric assays for measuring the activity of Platelet-Activating Factor Acetylhydrolase (PAF-AH).
Introduction to this compound
This compound is a synthetic, isosteric analog of Platelet-Activating Factor (PAF).[1][2] It contains a thioester bond at the sn-2 position instead of an ester bond, making it a suitable substrate for PAF-AH.[1] The hydrolysis of the acetyl thioester bond by PAF-AH releases a free thiol group, which can be detected colorimetrically, providing a method to measure PAF-AH activity.[3][4] this compound also functions as a PAF receptor agonist.[1][2]
Properties and Storage of this compound
A summary of the key properties and storage recommendations for this compound is provided in the table below.
| Property | Data |
| Formal Name | 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine |
| Molecular Formula | C₂₆H₅₄NO₆PS |
| Formula Weight | 539.8 g/mol |
| Purity | ≥98% |
| Formulation | Typically supplied as a solution in ethanol (e.g., 25 mg/mL) |
| Storage Temperature | -80°C |
| Stability | ≥ 2 years at -80°C |
Solubility of this compound
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock and working solutions.
| Solvent | Solubility |
| Ethanol | >25 mg/mL |
| DMF | >25 mg/mL |
| DMSO | >25 mg/mL |
| PBS (pH 7.2) | >50 mg/mL |
Preparation of this compound Working Solutions for PAF-AH Assays
This protocol describes the preparation of a 400 µM this compound working solution, a common concentration for PAF-AH inhibitor screening assays.[3][4]
Materials:
-
This compound solution in ethanol
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA)[5]
-
Gentle stream of nitrogen gas
-
Vortex mixer
Procedure:
-
Evaporation of Ethanol: Transfer the desired amount of the ethanolic this compound solution to a clean vial. Evaporate the ethanol to dryness under a gentle stream of nitrogen gas.[3][4]
-
Reconstitution: Reconstitute the dried this compound by adding the appropriate volume of Assay Buffer to achieve the desired final concentration (e.g., 400 µM).
-
Vortexing: Vortex the vial thoroughly until the substrate is completely dissolved and the solution becomes clear. Incomplete dissolution can lead to high background absorbance in the assay.[5]
-
Storage of Working Solution: The reconstituted this compound substrate solution is stable for up to two weeks when stored at -20°C.[3][4]
Experimental Protocol: Colorimetric PAF-AH Assay
This protocol outlines a typical procedure for a colorimetric PAF-AH assay using this compound in a 96-well plate format. The principle of the assay is the detection of the free thiol produced from the hydrolysis of this compound by PAF-AH using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), which generates a yellow-colored product.[3][4]
Materials:
-
This compound working solution (e.g., 400 µM)
-
PAF-AH enzyme (e.g., human plasma PAF-AH)
-
DTNB solution
-
Assay Buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Assay Setup (in triplicate):
| Well Type | Reagent 1 | Reagent 2 | Reagent 3 (Initiation) |
| 100% Initial Activity | 200 µL this compound Substrate Solution | 10 µL Solvent (for inhibitor) | 10 µL PAF-AH |
| Inhibitor | 200 µL this compound Substrate Solution | 10 µL Inhibitor Solution | 10 µL PAF-AH |
| Background | 200 µL this compound Substrate Solution | 10 µL Solvent (for inhibitor) | 10 µL Assay Buffer |
Procedure:
-
Plate Preparation: Add the components listed in the table above to the respective wells of the 96-well plate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding PAF-AH to the "100% Initial Activity" and "Inhibitor" wells. Do not add PAF-AH to the "Background" wells.
-
Incubation: Carefully shake the microplate for 30 seconds to ensure proper mixing and cover the plate. Incubate for 20 minutes at 25°C.[3]
-
Color Development: After incubation, add 10 µL of DTNB solution to each well.
-
Absorbance Measurement: Shake the plate gently and read the absorbance at 405-414 nm after one minute using a microplate reader.[3][4]
Data Analysis: The activity of PAF-AH is determined by the rate of color change, which is proportional to the amount of free thiol produced. For inhibitor screening, the percentage of inhibition is calculated by comparing the absorbance of the inhibitor wells to the 100% initial activity wells after subtracting the background absorbance.
PAF Receptor Signaling Pathway
This compound acts as an agonist for the PAF receptor, a G-protein coupled receptor (GPCR).[1][6] Activation of the PAF receptor initiates a complex signaling cascade involved in various cellular processes, including inflammation, proliferation, and angiogenesis.[7][8]
Caption: PAF Receptor Signaling Cascade.
Experimental Workflow for PAF-AH Assay
The following diagram illustrates the general workflow for conducting a PAF-AH assay using this compound.
Caption: PAF-AH Assay Workflow.
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Models for Studying the Effects of 2-Thio-PAF: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thio-PAF is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Due to its resistance to hydrolysis by PAF acetylhydrolase (PAF-AH), this compound serves as a valuable tool for studying PAF receptor-mediated signaling pathways and for screening PAF receptor antagonists. Furthermore, its thioester bond at the sn-2 position makes it a specific substrate for PAF-AH, enabling the development of robust enzymatic assays.
This document provides detailed application notes and experimental protocols for utilizing this compound in various in vitro models to investigate its biological effects. These models are essential for understanding the mechanisms of PAF action and for the discovery and development of novel therapeutics targeting the PAF signaling pathway.
Data Presentation
The following tables summarize quantitative data related to the effects of PAF and its analogs in key in vitro assays. As this compound's potency is comparable to that of native PAF isoforms in specific assays, this data provides a valuable reference for experimental design.[1]
Table 1: Potency of PAF Analogs in Platelet Aggregation
| Compound | Animal Model | EC50 / Potency | Reference |
| This compound | Rabbit | Potency comparable to PAF C-18 | [1] |
| PAF C-18 | Rabbit | - | [1] |
Table 2: Potency of PAF Analogs in Macrophage Activation
| Compound | Animal Model | Endpoint | EC50 / Potency | Reference |
| This compound | Guinea Pig | Not specified | Potency comparable to PAF C-16 | [1] |
| PAF C-16 | Guinea Pig | Not specified | - | [1] |
Table 3: PAF-Induced Superoxide Anion Generation in Macrophages
| Cell Type | Stimulus | Concentration Range | Endpoint | Reference |
| Guinea Pig Alveolar Macrophages | PAF | 1 nM - 100 nM | Superoxide Anion Generation |
Table 4: PAF-Induced Platelet Aggregation
| Platelet Source | Stimulus | Concentration Range | Endpoint | Reference |
| Human Platelet-Rich Plasma | PAF | 50 nM - 14 µM | Platelet Aggregation |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry to measure platelet aggregation induced by this compound.
Materials:
-
This compound
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Aggregometer
-
Stir bars
-
Pipettes
Procedure:
-
Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Set up the Aggregometer:
-
Set the aggregometer to 37°C.
-
Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.
-
-
Perform the Assay:
-
Add a specific volume of PRP to a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate for a few minutes.
-
Add a known concentration of this compound to the PRP.
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage and the slope of the aggregation curve.
-
Generate concentration-response curves to determine the EC50 of this compound.
-
In Vitro Macrophage Activation Assay: Superoxide Anion Production
This protocol measures the production of superoxide anions by macrophages in response to this compound stimulation, a key indicator of macrophage activation.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Culture medium (e.g., DMEM)
-
Cytochrome c or Lucigenin
-
Spectrophotometer or Luminometer
-
96-well plates
Procedure:
-
Cell Culture:
-
Culture macrophages in appropriate medium until they reach the desired confluence.
-
-
Cell Stimulation:
-
Seed the macrophages into a 96-well plate and allow them to adhere.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Add a solution of cytochrome c or lucigenin to each well.
-
Add varying concentrations of this compound to the wells.
-
-
Measurement:
-
For the cytochrome c assay, measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
For the lucigenin assay, measure the chemiluminescence over time using a luminometer.
-
-
Data Analysis:
-
Calculate the rate of superoxide production.
-
Generate concentration-response curves to determine the EC50 of this compound.
-
PAF Acetylhydrolase (PAF-AH) Activity Assay
This assay measures the activity of PAF-AH using this compound as a substrate. The hydrolysis of the thioester bond in this compound by PAF-AH releases a free thiol group, which can be detected colorimetrically.
Materials:
-
This compound
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Sample containing PAF-AH (e.g., plasma, cell lysate)
-
Assay buffer
-
Spectrophotometer
-
96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of this compound in the assay buffer.
-
Prepare a working solution of DTNB in the assay buffer.
-
-
Perform the Assay:
-
Add the sample containing PAF-AH to the wells of a 96-well plate.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the this compound solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
-
Measurement:
-
Measure the absorbance at 412 nm at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance, which is proportional to the PAF-AH activity.
-
Determine the specific activity of PAF-AH in the sample.
-
Visualizations
Caption: PAF Receptor Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Caption: Experimental Workflow for Macrophage Activation Assay.
References
Troubleshooting & Optimization
troubleshooting high background in 2-Thio-PAF assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in the 2-Thio-PAF (Platelet-Activating Factor) assay.
Troubleshooting Guide: High Background
High background absorbance can mask the true signal from enzymatic activity, leading to inaccurate results. This guide addresses the most common causes of high background in the this compound assay and provides systematic solutions.
Key Principle of the Assay: The this compound assay measures the activity of PAF Acetylhydrolase (PAF-AH). The enzyme hydrolyzes the acetyl thioester bond at the sn-2 position of the substrate, this compound. This reaction releases a free thiol group, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-Thio-2-nitrobenzoic acid (TNB), which is detected colorimetrically at 405-415 nm.[1][2]
FAQ 1: What are the primary sources of high background in the this compound assay?
High background can originate from several factors, broadly categorized as reagent-related, sample-related, or procedural.
-
Reagent-Related:
-
Sample-Related:
-
Presence of endogenous thiols in the sample.
-
Interfering substances that absorb at the same wavelength.[3]
-
-
Procedural:
-
Incorrect buffer pH.[4]
-
Extended incubation times or elevated temperatures.
-
Contaminated assay plates or equipment.
-
FAQ 2: How can I determine the source of the high background?
A systematic approach using appropriate controls is the best way to pinpoint the source of high background.
Experimental Protocol: Control Reactions to Identify Background Source
-
Prepare the following control wells in your 96-well plate:
-
Blank: Contains assay buffer and DTNB only. This measures the intrinsic absorbance of the buffer and DTNB.
-
Substrate Control (No Enzyme): Contains assay buffer, this compound, and DTNB. This helps to assess the rate of spontaneous, non-enzymatic hydrolysis of the this compound substrate.
-
Sample Control (No Substrate): Contains assay buffer, your sample (e.g., cell lysate, plasma), and DTNB. This will determine if your sample contains substances that react with DTNB or absorb at the detection wavelength.
-
Complete Assay: Contains all components: assay buffer, this compound, your sample (enzyme source), and DTNB.
-
-
Incubate the plate according to your standard protocol.
-
Measure the absorbance at 405-415 nm.
Data Interpretation:
| Control Well | High Absorbance Indicates |
| Blank | Issue with the assay buffer or DTNB solution (e.g., contamination, degradation). |
| Substrate Control | Spontaneous hydrolysis of this compound. |
| Sample Control | Presence of endogenous thiols or other interfering substances in your sample. |
FAQ 3: My Substrate Control well shows high absorbance. What should I do?
High absorbance in the substrate-only control points to the spontaneous hydrolysis of this compound. Thioesters can be susceptible to hydrolysis, especially at non-optimal pH or temperature.[5]
Troubleshooting Steps:
-
Optimize Buffer pH: The pH of the reaction buffer is critical. While the reaction of DTNB with a thiol is favored at a slightly alkaline pH (around 8.0), a higher pH can increase the rate of DTNB and thioester hydrolysis.[4][6] Ensure your buffer pH is accurately prepared and within the recommended range for the assay.
-
Check Reagent Quality: Use high-purity this compound. Improper storage can lead to degradation. Store this compound at -20°C or -80°C as recommended by the supplier.[7]
-
Minimize Incubation Time and Temperature: Perform the assay at the recommended temperature and for the shortest time necessary to obtain a reliable signal. Avoid prolonged incubations.
-
Prepare Reagents Fresh: Prepare the this compound working solution fresh for each experiment.
FAQ 4: The background is high in all wells, including the blank. What is the likely cause?
High background in the blank well points to a problem with the fundamental assay components or the detection instrument.
Troubleshooting Steps:
-
DTNB Solution: DTNB is prone to hydrolysis at pH values above 7.[4][6] Prepare the DTNB working solution fresh just before use and in the recommended assay buffer.[4] Do not store the working solution for extended periods.
-
Water and Buffer Purity: Use high-purity, deionized water for all buffers and reagent preparations to avoid contamination with reducing agents or thiols.[4]
-
Plate Reader Settings: Ensure the correct wavelength (405-415 nm) is used for detection. Check for any instrument calibration issues.
-
Assay Plate: Use clean, high-quality microplates. Scratches or residues in the wells can interfere with absorbance readings.
FAQ 5: My sample control (without substrate) shows a high signal. How can I address this?
This indicates that your sample contains substances that are either reacting with DTNB or have intrinsic absorbance at the detection wavelength.
Troubleshooting Steps:
-
Sample Deproteinization: For complex samples like plasma or tissue homogenates, endogenous proteins can contain free thiol groups that react with DTNB. Consider deproteinizing your samples using a 10 kDa spin filter or perchloric acid (PCA) precipitation, as recommended in some assay kit protocols.
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering substances. However, ensure that the enzyme activity in the diluted sample is still within the detection range of the assay.
-
Dialysis: For some samples, dialysis against the assay buffer can remove small molecule interfering substances.
Visualizing the Assay and Troubleshooting Logic
Diagram 1: this compound Assay Workflow
This diagram illustrates the enzymatic reaction and the colorimetric detection steps in the this compound assay.
Caption: Workflow of the this compound assay.
Diagram 2: Troubleshooting Logic for High Background
This flowchart provides a step-by-step decision-making process for troubleshooting high background.
Caption: Decision tree for troubleshooting high background.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. siriusgenomics.com [siriusgenomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing 2-Thio-PAF for PAF-AH Assay
Welcome to the technical support center for the Platelet-Activating Factor Acetylhydrolase (PAF-AH) assay utilizing the substrate 2-Thio-PAF. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PAF-AH assay using this compound?
The PAF-AH assay is a colorimetric method used to measure the activity of the enzyme Platelet-Activating Factor Acetylhydrolase (PAF-AH). The assay utilizes this compound as a substrate. PAF-AH hydrolyzes the acetyl thioester bond at the sn-2 position of this compound, which releases a free thiol group. This free thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), producing a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at or near 412 nm. The rate of color development is directly proportional to the PAF-AH activity in the sample.
Q2: What is a good starting concentration for this compound in the assay?
Based on commercially available kits, a final concentration of this compound in the range of 200 µM to 348 µM is a good starting point for most applications.[1][2] However, the optimal concentration may vary depending on the specific experimental conditions, including the sample type and the expected PAF-AH activity.
Q3: Why is it important to optimize the this compound concentration?
Optimizing the this compound concentration is crucial for several reasons:
-
Ensuring Enzyme Saturation: The substrate concentration should be high enough to saturate the enzyme, meaning the reaction rate is limited by the enzyme concentration and not the substrate availability. This is essential for accurately measuring the maximum velocity (Vmax) of the reaction.
-
Minimizing Substrate Inhibition: In some enzymatic reactions, excessively high substrate concentrations can lead to substrate inhibition, where the reaction rate decreases. While not commonly reported for this assay, it is a possibility to consider.
-
Improving Signal-to-Noise Ratio: An optimal substrate concentration will provide a robust signal without contributing to high background, thus improving the sensitivity and accuracy of the assay.
-
Cost-Effectiveness: Using the appropriate amount of substrate prevents unnecessary waste of reagents.
Q4: How do I handle samples with very high or very low PAF-AH activity?
-
High PAF-AH Activity: If the activity in your sample is very high, the reaction may proceed too quickly, leading to a non-linear reaction rate and rapid depletion of the substrate. In this case, you should dilute your sample with the assay buffer to bring the activity within the linear range of the assay.
-
Low PAF-AH Activity: For samples with low PAF-AH activity, you may need to increase the incubation time or concentrate your sample to obtain a measurable signal. However, be aware that longer incubation times can increase the background signal from non-enzymatic hydrolysis of this compound. It's crucial to include a no-enzyme control to account for this.
Q5: What is the purpose of a "no-enzyme" control?
A "no-enzyme" control, also known as a background control, contains all the reaction components except for the sample containing the PAF-AH enzyme. This control is essential to measure the rate of non-enzymatic hydrolysis of this compound, which can contribute to the background signal. The absorbance from the no-enzyme control should be subtracted from the absorbance of the samples to obtain the true enzyme-catalyzed reaction rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Incomplete dissolution of this compound: Undissolved substrate can scatter light and increase absorbance. | Ensure the reconstituted this compound solution is clear by vortexing thoroughly. |
| 2. Non-enzymatic hydrolysis of this compound: The thioester bond can be susceptible to spontaneous hydrolysis, especially with prolonged incubation or non-optimal pH. | Always include a no-enzyme control and subtract its absorbance from all other readings. Consider reducing the incubation time if the background is excessively high. | |
| 3. Contamination of reagents with thiols: The presence of reducing agents or other thiol-containing compounds in your sample or reagents will react with DTNB. | Use high-purity reagents and water. If your sample contains thiols, they may need to be removed prior to the assay (e.g., through dialysis). | |
| Low or No Signal | 1. Inactive enzyme: The PAF-AH in your sample may have lost activity due to improper storage or handling. | Ensure samples are stored correctly (typically at -80°C) and avoid repeated freeze-thaw cycles. Use a positive control with known PAF-AH activity to verify the assay is working. |
| 2. Insufficient this compound concentration: The substrate concentration may be too low, limiting the reaction rate. | Re-evaluate the this compound concentration. You may need to perform a substrate titration to determine the optimal concentration for your specific conditions. | |
| 3. Presence of inhibitors in the sample: Your sample may contain endogenous or contaminating inhibitors of PAF-AH. | If inhibition is suspected, you can test this by spiking a known amount of active PAF-AH into your sample and comparing the activity to the enzyme alone. Sample purification may be necessary. | |
| Non-linear Reaction Rate | 1. Substrate depletion: In samples with high PAF-AH activity, the this compound may be rapidly consumed, causing the reaction rate to slow down over time. | Dilute the sample to reduce the enzyme concentration. Ensure you are measuring the initial reaction velocity where the rate is linear. |
| 2. Enzyme instability: The PAF-AH enzyme may not be stable under the assay conditions for the entire duration of the measurement. | Reduce the incubation time and ensure the assay buffer conditions (pH, temperature) are optimal for enzyme stability. | |
| High Well-to-Well Variability | 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of reagents or samples. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| 2. Presence of bubbles in wells: Bubbles can interfere with the light path and affect absorbance readings. | Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed by gently tapping the side of the plate. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a general procedure for determining the optimal this compound concentration for your specific experimental setup.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate assay buffer (e.g., 0.1 M Tris-HCl, pH 7.2).
- DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.
- PAF-AH Sample: Prepare your sample (e.g., plasma, cell lysate, tissue homogenate) at an appropriate dilution in the assay buffer.
- This compound Stock Solution: Reconstitute lyophilized this compound in ethanol to create a high-concentration stock solution. Further dilute this stock solution with the assay buffer to create a series of working solutions with varying concentrations (e.g., ranging from 50 µM to 800 µM).
2. Assay Procedure:
- Set up a 96-well microplate.
- For each this compound concentration to be tested, prepare the following wells in triplicate:
- Sample Wells: Add your diluted PAF-AH sample.
- No-Enzyme Control Wells: Add assay buffer instead of your sample.
- Add the DTNB solution to all wells.
- Initiate the reaction by adding the different concentrations of the this compound working solutions to the respective wells.
- Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
- Measure the absorbance at 412 nm at regular time intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes) using a microplate reader.
3. Data Analysis:
- For each this compound concentration, subtract the average absorbance of the no-enzyme control from the average absorbance of the sample wells at each time point.
- Plot the change in absorbance over time for each this compound concentration. The initial, linear portion of this curve represents the initial reaction velocity (V₀).
- Calculate the V₀ for each this compound concentration.
- Plot V₀ as a function of the this compound concentration. This will generate a substrate saturation curve.
- The optimal this compound concentration is typically the lowest concentration that gives the maximal or near-maximal reaction rate (Vmax), which is the point where the curve begins to plateau. This ensures the enzyme is saturated with the substrate.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source |
| Final this compound Concentration (Starting Point) | 200 µM - 348 µM | [1][2] |
| Wavelength for Absorbance Reading | 405 - 414 nm | [3] |
| Typical Incubation Time | 15 - 30 minutes | [3] |
| Typical Incubation Temperature | 25°C or 37°C |
Visualizations
References
how to prevent 2-Thio-PAF precipitation in aqueous buffers
Welcome to the technical support center for 2-Thio-PAF. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments, with a focus on preventing its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a synthetic analog of Platelet-Activating Factor (PAF). It is commonly used as a substrate in colorimetric assays for PAF acetylhydrolase (PAF-AH), an enzyme involved in the degradation of PAF. It also functions as a PAF receptor agonist, making it useful for studying PAF-mediated signaling pathways in various physiological and pathological processes, including inflammation and thrombosis.
Q2: Why does this compound precipitate in aqueous buffers?
A2: this compound is an amphipathic molecule with a long hydrophobic alkyl chain and a polar phosphocholine head group. This structure gives it limited solubility in aqueous solutions. At concentrations above its critical micelle concentration (CMC), or when introduced improperly into a buffer, the hydrophobic tails tend to aggregate to minimize contact with water, leading to precipitation.
Q3: What are the visible signs of this compound precipitation?
A3: Precipitation can manifest as a cloudy or turbid appearance in the solution. In more severe cases, visible particulate matter or a pellet at the bottom of the container may be observed.
Q4: How should I store this compound?
A4: this compound is typically supplied as a solution in an organic solvent, such as ethanol. It should be stored at -20°C to ensure its stability.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic solutions to address the common issue of this compound precipitation during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | High Final Concentration: The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Reduce Final Concentration: Aim for the lowest effective concentration for your assay. - Stepwise Dilution: Prepare intermediate dilutions in a mixed solvent system (e.g., buffer containing a small percentage of ethanol) before the final dilution in the aqueous buffer. |
| Improper Mixing Technique: Direct addition of the organic stock solution into the aqueous buffer without vigorous mixing can create localized high concentrations, leading to rapid precipitation. | - Vortexing/Stirring: Add the this compound stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing or stirring. - Sonication: If precipitation persists, brief sonication in a bath sonicator can help to disperse the lipid. | |
| Precipitation over time | Buffer Composition: The pH or ionic strength of the buffer may not be optimal for this compound solubility. | - Optimize pH: Maintain a pH around 7.2 to 7.4, as extreme pH values can affect the charge of the phosphate group and promote aggregation.[1][2] - Adjust Ionic Strength: The effect of ionic strength can be complex. While some salt is necessary to mimic physiological conditions, very high salt concentrations can promote hydrophobic aggregation.[2][3] Experiment with different salt concentrations (e.g., 50-150 mM NaCl) to find the optimal condition for your system. |
| Low Temperature: Lower temperatures can decrease the solubility of lipids. | - Work at Room Temperature or 37°C: Unless your experiment is temperature-sensitive, performing dilutions and assays at room temperature or 37°C can improve solubility. | |
| Persistent Precipitation | Inherent Low Solubility: The inherent chemical properties of this compound limit its solubility in purely aqueous systems. | - Use of Co-solvents: Incorporate a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO) in your final buffer. Start with a low concentration (e.g., 1-5%) and optimize as needed, ensuring the solvent is compatible with your experimental system (e.g., enzyme activity). - Incorporate Detergents: For particularly challenging situations, the use of a non-ionic or zwitterionic detergent at a concentration above its Critical Micelle Concentration (CMC) can help to form mixed micelles and solubilize this compound.[4][5] See Table 1 for details on common detergents. |
Table 1: Properties of Commonly Used Detergents for Lipid Solubilization
| Detergent | Type | Critical Micelle Concentration (CMC) | Notes |
| CHAPS | Zwitterionic | 6-10 mM[6] | Forms small micelles and is less denaturing than many other detergents.[4] Commonly used in protein solubilization. |
| Triton X-100 | Non-ionic | 0.2-0.9 mM[7][8] | Widely used for solubilizing membrane proteins. Be aware that it can interfere with UV absorbance readings.[7] |
| n-Octyl-β-D-glucopyranoside (Octyl glucoside) | Non-ionic | 20-25 mM | Has a high CMC, making it easily removable by dialysis. |
| Tween-20 | Non-ionic | ~0.06 mM | A mild non-ionic detergent often used in immunoassays. |
Experimental Protocols
Protocol for Solubilizing this compound in Aqueous Buffer
This protocol is adapted from standard procedures for PAF-AH assays.
Materials:
-
This compound in ethanol
-
Nitrogen gas source
-
Aqueous buffer (e.g., 100 mM Tris-HCl, pH 7.2)
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Evaporation of Organic Solvent:
-
Pipette the desired amount of this compound in ethanol into a clean glass tube.
-
Under a gentle stream of nitrogen gas, evaporate the ethanol completely. A thin film of this compound should be visible at the bottom of the tube.
-
-
Reconstitution in Aqueous Buffer:
-
Add the desired volume of pre-warmed (room temperature or 37°C) aqueous buffer to the tube.
-
Immediately and vigorously vortex the tube for at least 1-2 minutes, or until the solution appears clear and homogenous.
-
-
Sonication (if necessary):
-
If the solution remains cloudy or if visible particulates are present after vortexing, place the tube in a bath sonicator for 5-10 minutes.
-
Monitor the solution until it becomes clear. Avoid excessive sonication, which could degrade the lipid.
-
-
Final Dilution:
-
Use the freshly prepared this compound solution immediately in your experiment. If further dilutions are required, perform them in the same aqueous buffer.
-
Visualizations
Signaling Pathway of the Platelet-Activating Factor (PAF) Receptor
The following diagram illustrates the major signaling pathways activated by the PAF receptor, a G-protein coupled receptor (GPCR). PAF and its analogs, like this compound, bind to this receptor, initiating a cascade of intracellular events.
Figure 1. PAF Receptor Signaling Cascade.
Experimental Workflow for Preventing this compound Precipitation
This workflow provides a logical sequence of steps to troubleshoot and prevent the precipitation of this compound in your experiments.
Figure 2. Troubleshooting Workflow.
References
- 1. Effect of Lipid Headgroup Charge and pH on the Stability and Membrane Insertion Potential of Calcium Condensed Gene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Ion-Binding and Chemical Phospholipid Structure on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 5. Micellization and solubilization of phospholipids by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI [mdpi.com]
- 8. Detergents: Triton X-100, Tween-20, and More [labome.com]
improving the sensitivity of the 2-Thio-PAF colorimetric assay
Welcome to the technical support center for the 2-Thio-PAF colorimetric assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful execution of your experiments.
Assay Principle
The this compound colorimetric assay is a method for measuring the activity of Platelet-Activating Factor Acetylhydrolase (PAF-AH). This enzyme plays a crucial role in the degradation of Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes. The assay utilizes a synthetic substrate, this compound, which is hydrolyzed by PAF-AH to produce a free thiol group. This thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-Thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 405-414 nm. The rate of TNB formation is directly proportional to the PAF-AH activity in the sample.
Experimental Workflow
Here is a generalized workflow for the this compound colorimetric assay.
Caption: A generalized workflow for the this compound colorimetric assay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
A1: The reaction of the thiol group with DTNB is pH-dependent. The optimal pH range for this reaction is typically between 7.5 and 8.5.[1] At pH values below 7.0, the reaction rate decreases significantly, which can lead to an underestimation of thiol concentration.[1] Conversely, at a pH above 8.5, DTNB can undergo hydrolysis, resulting in a high background signal.[1]
Q2: What is the recommended wavelength for measuring the absorbance of the final product?
A2: The yellow product of the reaction, TNB²⁻, has a maximum absorbance at 412 nm.[1] Most plate readers and assay kits recommend measuring the absorbance between 405 nm and 414 nm.[2][3]
Q3: Can I use a kinetic or endpoint method for this assay?
A3: Both kinetic and endpoint methods can be used. For extracellular PAF-AH, a continuous (kinetic) assay is often employed. However, for cytosolic PAF-AH, which can be sensitive to DTNB and EGTA, an endpoint assay is recommended.[2][3]
Q4: How should I prepare my samples before the assay?
A4: Sample preparation depends on the sample type.
-
Plasma: Collect blood with an anticoagulant (heparin, citrate, or EDTA). Centrifuge to separate the plasma. If the PAF-AH concentration is low, the plasma may need to be concentrated.[2]
-
Serum: Allow blood to clot, then centrifuge to collect the serum.[3]
-
Cell Lysates: Harvest cells and homogenize or sonicate them in a cold buffer. Centrifuge to remove cell debris and collect the supernatant.[3] It is crucial that samples are free of particulates, as they can interfere with absorbance measurements.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background | Incomplete dissolution of this compound substrate. | Ensure the reconstituted this compound solution is clear by vortexing thoroughly. Undissolved substrate can lead to high background absorbance.[2] |
| Contamination of reagents or wells. | Use fresh, high-quality reagents and sterile pipette tips. Ensure the microplate is clean. | |
| DTNB instability at high pH. | Maintain the assay pH within the optimal range of 7.5-8.5.[1] | |
| Presence of interfering substances in the sample. | Run a sample blank (sample + assay buffer, without this compound) to correct for background absorbance from the sample itself.[4] Consider sample cleanup methods like dialysis or protein precipitation.[2] | |
| Low Signal or No Activity | Low PAF-AH concentration in the sample. | Concentrate the sample, particularly for plasma where PAF-AH levels can be low.[2] |
| Inactive enzyme. | Ensure proper storage of samples and enzyme standards to maintain activity. Avoid repeated freeze-thaw cycles. | |
| Incorrect assay temperature. | The assay is sensitive to temperature. While often performed at room temperature, incubation at 37°C can significantly increase the reaction rate.[5] | |
| Presence of inhibitors in the sample. | Samples containing thiols, thiol-scavengers, or known PAF-AH inhibitors will interfere with the assay.[6] These should be removed, for example, by dialysis.[2] | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for reagents to be added to multiple wells.[7] |
| Bubbles in wells. | Inspect wells for bubbles before reading the absorbance and remove them if present. | |
| Inconsistent incubation times. | Use a multichannel pipette for adding reagents to minimize timing differences between wells.[3] |
Improving Assay Sensitivity
Improving the sensitivity of the this compound assay involves optimizing various parameters to increase the signal-to-noise ratio.
Optimization of Reaction Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Incubate at 37°C. | Increasing the incubation temperature from room temperature (25°C) to 37°C can nearly double the amount of product generated, thus increasing the signal.[5] |
| Incubation Time | Optimize for your specific sample type and enzyme concentration. | A longer incubation time can lead to greater product formation, but may also increase background. The reaction is typically linear for up to 120 minutes.[5] |
| Substrate Concentration | Use a saturating concentration of this compound. | A substrate concentration of around 80-100 µM is generally considered saturating for PAF-AH, ensuring the reaction rate is dependent on the enzyme concentration.[5] |
| Enzyme Concentration | Adjust the amount of sample to ensure the final absorbance reading is within the linear range of the plate reader. | For reproducible results, the change in absorbance should be at least two-fold higher than the background.[3] |
Minimizing Interference
| Interfering Substance | Mechanism of Interference | Mitigation Strategy |
| Other Thiols in the Sample | React directly with DTNB, leading to a false-positive signal. | Include a sample blank without the this compound substrate and subtract this background absorbance. |
| Strong Nucleophiles | Can react with DTNB and generate a false-positive signal.[1] | Sample cleanup procedures such as dialysis or solid-phase extraction (SPE) can help remove small molecule interferents.[4] |
| Colored Compounds in the Sample | Absorb light at the detection wavelength, leading to artificially high readings.[4] | Prepare a sample blank containing the sample and assay buffer but without DTNB. Subtract the absorbance of this blank from the final reading.[4] |
| Turbid Samples | Particulate matter can cause light scattering, increasing the measured absorbance.[4] | Centrifuge the sample after the reaction is complete to pellet particulates before reading the absorbance.[4] |
Detailed Experimental Protocol
This protocol is a general guideline. Please refer to the specific instructions provided with your assay kit.
Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer according to the kit instructions. Different buffers may be required for extracellular and cytosolic PAF-AH.[2][3]
-
DTNB Solution: Reconstitute the lyophilized DTNB with high-purity water. Store on ice and in the dark, and use within a few hours.[3]
-
This compound Substrate Solution: Evaporate the ethanol from the this compound solution under a gentle stream of nitrogen. Reconstitute with the appropriate assay buffer to the desired final concentration (e.g., 200 µM). Vortex until the solution is completely clear.[2]
Assay Procedure (Endpoint Method):
-
Plate Setup: Add your samples, positive controls, and negative controls (blanks) to a 96-well microplate. It is recommended to run all samples in triplicate.
-
Sample Addition: Add 10 µL of your sample to the designated wells.
-
Reaction Initiation: Add 200 µL of the this compound substrate solution to all wells except the sample background wells.
-
Incubation: Gently shake the plate for 30 seconds to mix and then incubate at room temperature (or 37°C for increased sensitivity) for 30 minutes.
-
Color Development: Add 10 µL of the DTNB solution to each well.
-
Absorbance Measurement: Gently shake the plate and read the absorbance at 405-414 nm within one minute using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
If a sample blank was used, subtract its average absorbance from the corresponding sample readings.
-
Calculate the PAF-AH activity using the following formula, taking into account the extinction coefficient of TNB (typically provided in the assay kit manual, e.g., 12.8 mM⁻¹cm⁻¹) and the path length of the solution in the well.
PAF Signaling Pathway
Platelet-Activating Factor (PAF) exerts its biological effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR). This interaction triggers a cascade of intracellular signaling events.
Caption: Simplified PAF signaling pathway via the Gq protein.
References
- 1. benchchem.com [benchchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. docs.abcam.com [docs.abcam.com]
addressing variability in 2-Thio-PAF assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 2-Thio-PAF assay to measure Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method for measuring the activity of Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2] The enzyme hydrolyzes the acetyl thioester bond at the sn-2 position of the substrate analog, this compound. This reaction releases a free thiol group, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻). The rate of color formation is proportional to the PAF-AH activity and can be measured spectrophotometrically at 412 nm.[3]
Q2: What are the critical reagents in this assay?
The key components are:
-
This compound: The substrate for PAF-AH. It is an isosteric analog of Platelet-Activating Factor (PAF).[4]
-
DTNB (Ellman's Reagent): The chromogenic reagent that reacts with the free thiol produced by the enzymatic reaction.[3][5]
-
PAF-AH containing sample: This can be plasma, serum, cell lysates, or purified enzyme.
-
Assay Buffer: Provides the optimal pH and ionic strength for the enzymatic reaction.
Q3: Can I use this assay for cytosolic PAF-AH?
Yes, this assay can be used for both cytosolic and extracellular (plasma) PAF-AH. However, it is important to note that cytosolic PAF-AH can be sensitive to DTNB. Therefore, for cytosolic samples, an endpoint assay is recommended instead of a continuous (kinetic) assay.[6]
Q4: What might cause interference in the this compound assay?
Several factors can interfere with the assay:
-
Thiols and thiol-scavengers: Compounds in the sample that contain free thiol groups or react with thiols will interfere with the DTNB reaction, leading to inaccurate results.[6]
-
Particulates: Can interfere with absorbance measurements.[6]
-
Light: DTNB is sensitive to daylight, particularly UV radiation, which can lead to its degradation and affect the accuracy of the results.[7][8] It is recommended to perform the assay in artificial light and protect reagents from direct daylight.[7]
-
Test Compounds: When screening for inhibitors, the test compounds themselves may react with DTNB.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Absorbance | Incomplete dissolution of this compound substrate. | Ensure the reconstituted this compound solution is clear by vortexing thoroughly.[6] |
| Contamination of reagents or samples with thiol-containing compounds. | Prepare fresh reagents. If samples are suspected to contain interfering thiols, consider dialysis to remove small molecular weight substances.[6] | |
| DTNB degradation due to light exposure. | Prepare fresh DTNB solution and protect it from light. Perform the assay under artificial light.[7][8] | |
| Low or No Enzyme Activity | Inactive enzyme. | Ensure proper storage and handling of the PAF-AH standard and samples. Avoid repeated freeze-thaw cycles. |
| Presence of PAF-AH inhibitors in the sample. | If screening for inhibitors, this is the expected result. For routine activity measurement, ensure the sample is free of known inhibitors.[6] | |
| Incorrect assay temperature. | The assay is temperature-sensitive. The amount of product generated at room temperature (around 25°C) is approximately half of that produced at 37°C.[10] Ensure consistent and accurate temperature control during the incubation. | |
| Incorrect pH of the assay buffer. | Prepare the assay buffer with the correct pH as specified in the protocol. Verify the pH of the final reaction mixture. | |
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper pipetting technique. |
| Inconsistent incubation times. | Use a multichannel pipette or a repeating pipette for adding reagents to minimize timing differences between wells. Ensure all wells are incubated for the same duration. | |
| Temperature fluctuations across the microplate. | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface. | |
| Presence of air bubbles in the wells. | Visually inspect the wells after adding all reagents and before reading the absorbance. Remove any bubbles with a clean pipette tip. |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes key quantitative parameters that can influence the this compound assay results.
| Parameter | Condition 1 | Condition 2 | Effect on Activity | Reference |
| Temperature | 25°C (Room Temp) | 37°C | Activity at 25°C is approximately 50% of the activity at 37°C. | [10] |
| Enzyme Concentration | Linear Range | Substrate Depletion | The assay is linear as a function of the amount of plasma added up to at least 10 µg. | [10] |
| Substrate Concentration | Saturating (e.g., 80 µM) | Limiting | A substrate concentration of 80 µM has been shown to be saturating for the enzyme. | [10] |
| Incubation Time | Linear Phase (up to 120 min) | Substrate Depletion | The production of the product is linear for at least 120 minutes at 37°C. | [10] |
Detailed Methodology: this compound Assay Protocol (General)
This protocol is a generalized version based on commercially available kits.[6][11] Users should always refer to the specific kit insert for detailed instructions.
-
Reagent Preparation:
-
Prepare Assay Buffer to the desired concentration.
-
Reconstitute DTNB in an appropriate solvent (e.g., HPLC-grade water) and protect from light.
-
Reconstitute this compound substrate by evaporating the solvent under nitrogen and dissolving in Assay Buffer. Vortex until the solution is clear.
-
-
Assay Procedure:
-
Set up the microplate with wells for blanks (no enzyme), 100% activity controls (no inhibitor), and sample/inhibitor wells.
-
Add Assay Buffer to all wells.
-
Add the sample or PAF-AH standard to the appropriate wells.
-
Add the solvent control or inhibitor to the respective wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
For a kinetic assay, immediately start reading the absorbance at 412 nm at regular intervals. For an endpoint assay, incubate for a fixed time (e.g., 20-30 minutes) and then read the absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the rate of reaction (change in absorbance per minute) for the kinetic assay.
-
Use the molar extinction coefficient of TNB²⁻ (typically around 13,600 M⁻¹cm⁻¹ to 14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation.[3]
-
Visualizations
This compound Assay Workflow
Caption: Workflow for the this compound assay.
Signaling Pathway of this compound Assay
Caption: Principle of the this compound assay.
References
- 1. This compound: Significance and symbolism [wisdomlib.org]
- 2. PAF-AH assay: Significance and symbolism [wisdomlib.org]
- 3. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
Technical Support Center: PAF Acetylhydrolase Assays Using 2-Thio-PAF
Welcome to the technical support center for PAF acetylhydrolase (PAF-AH) assays utilizing the substrate 2-Thio-PAF. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to this assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PAF acetylhydrolase assay using this compound?
The assay is a colorimetric method for measuring the activity of PAF acetylhydrolase. The enzyme hydrolyzes the acetyl thioester bond at the sn-2 position of the substrate analog, this compound. This reaction releases a free thiol group. The released thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 405-414 nm.[1][2][3] The rate of color development is directly proportional to the PAF-AH activity.
Q2: What types of samples can be analyzed using this assay?
This assay is suitable for measuring PAF-AH activity in a variety of biological samples, including plasma, serum, tissue homogenates, and cell lysates.[3][4] It can be used to measure both intracellular and extracellular PAF-AH activity.[3][4]
Q3: What are the critical reagents in this assay?
The key components are the substrate this compound, the enzyme source (e.g., human plasma PAF-AH), and the colorimetric reagent DTNB.[1][2][4] A suitable assay buffer is also essential for maintaining optimal pH and ionic strength for the enzymatic reaction.
Q4: How should the this compound substrate be prepared and stored?
The this compound is often supplied in an ethanolic solution. The ethanol should be evaporated under a gentle stream of nitrogen before reconstituting the substrate in the assay buffer.[2][4] It is crucial to vortex the reconstituted substrate until the solution is clear to avoid high background absorbance.[2][4] The reconstituted substrate is typically stable for about two weeks when stored at -20°C.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the PAF acetylhydrolase assay using this compound.
| Problem | Possible Cause | Solution |
| High Background Absorbance | 1. Incomplete dissolution of this compound substrate.[4] 2. Presence of thiol-containing compounds in the sample (e.g., glutathione, DTT).[5] 3. Direct reaction of an inhibitor with DTNB.[1][2] | 1. Ensure the reconstituted substrate is vortexed until it becomes a clear solution.[4] 2. Remove interfering thiols from the sample by dialysis.[4][5] 3. Run a control well with the inhibitor and DTNB but without the enzyme to measure the direct reaction. Subtract this value from the sample reading. |
| No or Low Enzyme Activity | 1. Incorrect storage or handling of the enzyme, leading to inactivation. 2. Omission of a key reagent (enzyme, substrate, or DTNB) from the reaction wells.[1] 3. Inhibitor concentration is too high, causing complete inhibition of the enzyme.[1] 4. Presence of thiol-scavenging compounds in the sample (e.g., N-ethylmaleimide) that prevent color development.[1][5] | 1. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Carefully review the pipetting steps to ensure all components were added to the wells.[1] 3. Reduce the concentration of the inhibitor and perform a dose-response curve.[1] 4. Remove interfering thiol-scavengers from the sample, for instance, by dialysis.[5] |
| High Variability Between Replicate Wells | 1. Poor pipetting technique or splashing of reagents between wells.[1] 2. Presence of bubbles in the wells.[1] 3. Inconsistent incubation times for different wells. | 1. Use proper pipetting techniques, ensuring to change tips for each reagent and sample.[2][3] 2. Gently tap the side of the plate to remove any air bubbles in the wells.[1] 3. Use a multichannel pipette for adding reagents to minimize timing differences between wells. |
| Assay Signal is Too Low | 1. The concentration of PAF-AH in the sample is too low.[5] 2. The incubation time is too short. | 1. Concentrate the sample. For plasma samples, concentration using a centrifuge concentrator with a molecular weight cut-off of 30,000 is recommended.[5] 2. Increase the incubation time, ensuring that the reaction remains in the linear range. |
Experimental Protocols
Standard Assay Protocol (Inhibitor Screening)
This protocol is adapted from commercially available inhibitor screening assay kits.[1][2]
-
Reagent Preparation:
-
Prepare the Assay Buffer by diluting the concentrate with HPLC-grade water.
-
Reconstitute the this compound substrate with the Assay Buffer to the desired concentration (e.g., 400 µM). Vortex until clear.
-
Reconstitute DTNB with HPLC-grade water. Keep on ice and in the dark.
-
-
Plate Setup:
-
100% Initial Activity Wells: Add 200 µl of the this compound Substrate Solution and 10 µl of the solvent used to dissolve the inhibitor.
-
Inhibitor Wells: Add 200 µl of the this compound Substrate Solution and 10 µl of the inhibitor solution.
-
Background Wells: Add 200 µl of the this compound Substrate Solution, 10 µl of the solvent, and 10 µl of Assay Buffer (instead of the enzyme).
-
-
Reaction Initiation:
-
Initiate the reactions by adding 10 µl of PAF-AH to the "100% Initial Activity" and "Inhibitor" wells. Do not add enzyme to the "Background" wells.
-
Shake the microplate for 30 seconds to mix.
-
-
Incubation:
-
Cover the plate and incubate for 20 minutes at 25°C.
-
-
Color Development and Measurement:
-
Add 10 µl of DTNB to all wells.
-
Shake the plate and read the absorbance at 414 nm (or 405 nm) after one minute using a microplate reader.
-
Data Analysis
-
Calculate the average absorbance for each set of replicates (Background, 100% Initial Activity, and Inhibitor).
-
Subtract the average background absorbance from the 100% Initial Activity and Inhibitor absorbances.
-
Calculate the percent inhibition using the following formula:
-
Percent Inhibition = ((Initial Activity Abs - Inhibitor Abs) / Initial Activity Abs) * 100
-
Quantitative Data Summary
| Parameter | Value | Source |
| Example Inhibitor IC50 (MAFP) | 250 nM | [1] |
| Final this compound Concentration | 348 µM (can be adjusted) | [2] |
| DTNB Extinction Coefficient (412 nm) | 13.6 mM⁻¹cm⁻¹ | [4] |
| Adjusted DTNB Extinction Coefficient (414 nm) | 10.66 mM⁻¹ (adjusted for pathlength) | [4] |
| Assay Detection Range | 0.02 to 0.2 µmol/min/ml of PAF-AH activity | [4] |
| Intra-assay Coefficient of Variation | 3.5% | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the PAF-AH inhibitor screening assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common assay issues.
References
minimizing non-enzymatic hydrolysis of 2-Thio-PAF
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the non-enzymatic hydrolysis of 2-Thio-PAF (1-O-hexadecyl-2-acetyl-thio-sn-glycero-3-phosphocholine). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a synthetic analog of Platelet-Activating Factor (PAF) where the acetyl group at the sn-2 position is attached via a thioester bond instead of an ester bond.[1] It is a valuable tool in research, particularly as a substrate in colorimetric assays for PAF acetylhydrolases (PAF-AH).[2] The integrity of the thioester bond is crucial for its function as a substrate. Non-enzymatic hydrolysis of this bond leads to the formation of inactive products, which can result in inaccurate experimental data, such as an underestimation of enzyme activity.
Q2: What are the primary factors that contribute to the non-enzymatic hydrolysis of this compound?
A2: The non-enzymatic hydrolysis of the thioester bond in this compound is primarily influenced by the following factors:
-
pH: Thioesters are susceptible to hydrolysis, which is catalyzed by both acids and bases. The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range.[3][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[3][5]
-
Presence of Nucleophiles: The thioester bond can be attacked by nucleophiles other than water. A significant concern in biological experiments is the presence of free thiols (e.g., glutathione, cysteine) which can lead to transthioesterification, a process of thioester exchange.[6][7]
-
Storage and Handling Conditions: Improper storage of this compound, both in solid form and in solution, can expose it to conditions that promote hydrolysis.
Q3: How should I store this compound to ensure its long-term stability?
A3: Proper storage is critical for maintaining the stability of this compound. For long-term storage, it is recommended to keep the compound in its solid form at -20°C or -80°C.[1] When stored under these conditions, it is reported to be stable for at least two years.[1] Once in solution, it is best to prepare fresh solutions for each experiment or to store stock solutions at -80°C in a non-protic solvent such as ethanol, DMSO, or DMF.[1] Avoid repeated freeze-thaw cycles.
Q4: What are the expected degradation products of this compound hydrolysis?
A4: The primary non-enzymatic hydrolysis of this compound results in the cleavage of the thioester bond, yielding two main products:
-
1-O-hexadecyl-2-thio-sn-glycero-3-phosphocholine (Lyso-PAF analog): The lipid backbone with a free thiol group at the sn-2 position.
-
Acetic acid: The acetyl group that is cleaved off.
In the presence of other thiols, transthioesterification can lead to the formation of different thioester species.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in PAF-AH assay | Spontaneous, non-enzymatic hydrolysis of this compound. | • Prepare fresh this compound solution for each assay.• Optimize the assay pH to be within the stable range for thioesters (ideally pH 5-7).[3][4]• Perform the assay at the lowest feasible temperature.• Run a control with no enzyme to quantify the rate of non-enzymatic hydrolysis and subtract this from the experimental values. |
| Inconsistent or non-reproducible results | Degradation of this compound stock solution. | • Aliquot stock solutions to avoid repeated freeze-thaw cycles.• Store stock solutions at -80°C in an appropriate solvent like ethanol.[1]• Periodically check the purity of the stock solution using a suitable analytical method like HPLC. |
| Low signal or apparent low enzyme activity | Loss of this compound due to hydrolysis prior to or during the assay. | • Ensure that all buffers and reagents are at the optimal pH for this compound stability before adding the substrate.• Minimize the incubation time of this compound in aqueous buffers before starting the enzymatic reaction. |
| Interference in assays with biological samples | Transthioesterification due to the presence of endogenous thiols (e.g., glutathione). | • Consider a purification step to remove small molecule thiols from the biological sample before the assay.• If purification is not possible, be aware of this potential side reaction and its impact on the interpretation of results. |
Experimental Protocols
Protocol for Preparing and Handling this compound Solutions
-
Solvent Selection: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] For long-term storage of stock solutions, ethanol is a good choice.
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a concentrated stock solution (e.g., 10-25 mg/mL) in the chosen organic solvent.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate assay buffer immediately before use. It is crucial to minimize the time the this compound is in an aqueous buffer, especially at a non-optimal pH.
-
Protocol for Assessing this compound Stability
This protocol outlines a general method to evaluate the stability of this compound under specific experimental conditions (e.g., different buffers, pH, and temperatures).
-
Preparation:
-
Prepare a series of buffers at the desired pH values (e.g., pH 5, 7, and 9).
-
Prepare a fresh working solution of this compound.
-
-
Incubation:
-
Add the this compound working solution to each buffer to a final desired concentration.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each condition.
-
-
Analysis:
-
Immediately analyze the aliquots by a suitable method such as High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and any major degradation products.
-
Alternatively, a functional assay (e.g., PAF-AH assay with a known amount of enzyme) can be used to assess the remaining active substrate.
-
-
Data Analysis:
-
Plot the concentration of intact this compound against time for each condition to determine the rate of hydrolysis.
-
Data Presentation
Table 1: Factors Influencing Non-Enzymatic Hydrolysis of Thioesters
| Factor | Effect on Hydrolysis Rate | Optimal Condition for Stability | Reference |
| pH | Increases at acidic and alkaline pH. Base-catalyzed hydrolysis is particularly significant. | pH 5-7 | [3][4] |
| Temperature | Increases with higher temperatures. | Low temperatures (e.g., on ice or refrigerated) | [3][5] |
| Thiols | Can lead to transthioesterification. | Absence of free thiols. | [6][7] |
| Solvent | Aqueous solutions promote hydrolysis. | Non-protic organic solvents for storage. | [1] |
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
2-Thio-PAF: A Comparative Guide for PAF Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Thio-Platelet-Activating Factor (2-Thio-PAF) with other Platelet-Activating Factor (PAF) receptor agonists. The information presented herein is supported by experimental data to offer an objective evaluation of its performance and utility in research and drug development.
Introduction to this compound
This compound is a synthetic, isosteric analog of Platelet-Activating Factor (PAF). Structurally, it is characterized by the substitution of the ester linkage at the sn-2 position of the glycerol backbone with a thioester bond. This modification confers unique properties to the molecule while retaining its function as a PAF receptor agonist. Like endogenous PAF, this compound elicits a range of biological responses by activating the G-protein coupled PAF receptor, making it a valuable tool for studying PAF-mediated signaling pathways and for the development of novel therapeutics targeting these pathways.
Performance Comparison
The biological activity of this compound has been benchmarked against naturally occurring PAF variants, primarily PAF C-16 and PAF C-18, in key cellular assays that reflect the physiological and pathological roles of PAF.
Platelet Aggregation
In studies on rabbit platelets, this compound has demonstrated potency comparable to that of PAF C-18 in inducing platelet aggregation. This indicates that the thioester linkage at the sn-2 position does not significantly diminish its ability to activate the PAF receptors on platelets, which are crucial for hemostasis and thrombosis.
Macrophage Activation
In the context of immune cell activation, this compound has been shown to be as potent as PAF C-16 in stimulating superoxide generation in guinea pig macrophages. This highlights its efficacy in triggering the respiratory burst in phagocytic cells, a key component of the inflammatory response.
The following table summarizes the comparative potency of this compound against other PAF receptor agonists.
| Agonist | Assay | Species | Relative Potency | Reference |
| This compound | Platelet Aggregation | Rabbit | Comparable to PAF C-18 | |
| This compound | Macrophage Superoxide Generation | Guinea Pig | Comparable to PAF C-16 | |
| PAF C-16 | Macrophage Superoxide Generation | Guinea Pig | - | |
| PAF C-18 | Platelet Aggregation | Rabbit | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Rabbit Platelet Aggregation Assay
Objective: To measure and compare the potency of PAF receptor agonists in inducing platelet aggregation.
Materials:
-
Rabbit whole blood
-
Anticoagulant solution (e.g., 3.8% trisodium citrate)
-
Tyrode's buffer (containing 0.25% w/v bovine serum albumin)
-
PAF receptor agonists (this compound, PAF C-18)
-
Platelet aggregometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect rabbit whole blood into tubes containing anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 150 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
-
Platelet Washing:
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet in Tyrode's buffer. Repeat the washing step.
-
Finally, resuspend the platelets in Tyrode's buffer to the desired concentration.
-
-
Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place a sample of the platelet suspension into the aggregometer cuvette with a stir bar.
-
Add the PAF receptor agonist at various concentrations to the cuvette.
-
Monitor the change in light transmission through the platelet suspension over time. An increase in light transmission indicates platelet aggregation.
-
Record the maximum aggregation for each agonist concentration.
-
-
Data Analysis:
-
Plot the maximum aggregation against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each agonist.
-
Guinea Pig Macrophage Superoxide Anion Generation Assay
Objective: To quantify and compare the ability of PAF receptor agonists to induce a respiratory burst in macrophages.
Materials:
-
Guinea pig peritoneal macrophages
-
Hanks' Balanced Salt Solution (HBSS)
-
Cytochrome c
-
PAF receptor agonists (this compound, PAF C-16)
-
Spectrophotometer
Procedure:
-
Macrophage Isolation:
-
Elicit and harvest peritoneal macrophages from guinea pigs using standard procedures.
-
Wash the cells with HBSS and resuspend to the desired concentration.
-
-
Superoxide Anion Measurement:
-
Pre-warm the macrophage suspension and a solution of cytochrome c in HBSS to 37°C.
-
In a microplate, add the macrophage suspension, cytochrome c solution, and the PAF receptor agonist at various concentrations.
-
Incubate the plate at 37°C.
-
Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide anion production.
-
-
Data Analysis:
-
Calculate the rate of superoxide anion production for each agonist concentration.
-
Plot the rate of production against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value for each agonist.
-
Signaling Pathways and Experimental Workflows
The activation of the PAF receptor by agonists like this compound initiates a cascade of intracellular signaling events. These pathways are critical for the diverse cellular responses mediated by PAF. The diagrams below, generated using the DOT language, illustrate the primary signaling pathway and the experimental workflows.
A Comparative Guide to Alternative Substrates for PAF Acetylhydrolase Measurement
For Researchers, Scientists, and Drug Development Professionals
The measurement of Platelet-Activating Factor (PAF) acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is critical for research in inflammation, atherosclerosis, and other disease states. While the native substrate, PAF, can be used in assays, several alternative substrates have been developed to offer advantages in terms of safety, convenience, and throughput. This guide provides an objective comparison of the most common alternative substrates for PAF-AH measurement, supported by experimental data and detailed protocols.
Comparison of Alternative Substrates for PAF-AH Measurement
The two primary alternative methodologies for measuring PAF-AH activity are the radiometric assay using a radiolabeled PAF analog and the colorimetric assay employing a synthetic thio-analog of PAF. Each method presents a distinct set of advantages and limitations.
| Feature | Radiometric Assay | Colorimetric Assay |
| Principle | Measures the release of [³H]acetate from [³H-acetyl]PAF. | Measures the release of a thiol group from 2-thio PAF, which then reacts with DTNB (Ellman's reagent) to produce a colored product.[1][2][3] |
| Substrate | [³H-acetyl]PAF | 2-thio PAF (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine)[1][2][4] |
| Detection Method | Scintillation counting | Spectrophotometry (absorbance at 405-414 nm)[2][3] |
| Reported Mean Activity (Human Plasma) | ~42 ± 14 nmol/min/mL[5] | Varies by kit: ~151 ± 32 nmol/min/mL to ~629 ± 141 nmol/min/mL[5] |
| Sensitivity | High; suitable for samples with low activity (e.g., as low as 14.5 nmol/min/mL)[5] | Lower; commercial kits have a detection range of approximately 0.02 to 0.2 µmol/min/mL (20 to 200 nmol/min/mL)[3][5] |
| Throughput | Can be adapted for 96-well format, but separation step can be cumbersome. | High; well-suited for 96-well plate readers. |
| Cost | Generally lower cost per assay for reagents, but requires specialized equipment (scintillation counter) and radioactive material handling.[5] | Higher cost per assay for commercial kits, but uses standard laboratory equipment (plate reader).[5] |
| Advantages | High sensitivity, direct measurement of activity on a substrate very similar to the native one.[5] | No radioactivity, convenient, high-throughput.[1][3] |
| Disadvantages | Use of radioactive materials, requires specialized equipment and disposal procedures, separation step can be time-consuming.[5] | Lower sensitivity, potential for interference from other thiol-containing compounds in the sample, different substrate kinetics compared to native PAF.[5] |
| Intra-Assay Precision (CV) | ~3.4% (for 10 identical assays)[5] | ~3.5% (for 89 measurements on the same day)[6] |
| Inter-Assay Precision (CV) | Not explicitly stated in the provided results. | ~10% (for 89 measurements on five different days)[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reactions underlying the two main alternative assay methods for PAF-AH.
Enzymatic reactions for radiometric and colorimetric PAF-AH assays.
Experimental Protocols
Radiometric Assay Protocol
This protocol is based on the principle of separating the water-soluble [³H]acetate product from the lipid-soluble [³H-acetyl]PAF substrate.[5]
Materials:
-
[³H-acetyl]PAF (substrate)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Sample containing PAF-AH (e.g., plasma, tissue homogenate)
-
Reversed-phase octadecyl silica gel cartridges
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the substrate solution by dissolving [³H-acetyl]PAF in the assay buffer containing BSA. A typical final concentration in the reaction is 80 µM.
-
In a microcentrifuge tube, combine the sample containing PAF-AH with the substrate solution. The total reaction volume is typically 100 µL.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by placing the tubes on ice.
-
Equilibrate the octadecyl silica gel cartridges with water.
-
Apply the entire reaction mixture to the cartridge. The [³H-acetyl]PAF substrate will bind to the column, while the [³H]acetate product will pass through.
-
Collect the eluate containing the [³H]acetate.
-
Wash the cartridge with water and collect the wash, combining it with the initial eluate.
-
Add scintillation fluid to the collected eluate.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the PAF-AH activity based on the amount of [³H]acetate released per unit time, normalized to the amount of protein or volume of plasma used.
Colorimetric Assay Protocol
This protocol is a general procedure based on commercially available kits that use 2-thio PAF as the substrate.[2][7]
Materials:
-
PAF Acetylhydrolase Assay Kit (containing 2-thio PAF substrate, DTNB, and assay buffers)
-
Sample containing PAF-AH (e.g., plasma, serum, cell lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare reagents as per the kit instructions. This typically involves reconstituting the lyophilized 2-thio PAF and DTNB.
-
Add the sample containing PAF-AH to the wells of a 96-well plate. Include appropriate controls (e.g., buffer only for background, positive control with known PAF-AH activity).
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the 2-thio PAF substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine the PAF-AH activity using the Beer-Lambert law and the molar extinction coefficient of the TNB product, as provided in the kit manual. The activity is typically expressed in µmol/min/mL or nmol/min/mL.
Conclusion
The choice between a radiometric and a colorimetric assay for PAF-AH measurement depends on the specific needs of the researcher. The radiometric assay offers higher sensitivity, making it the preferred method for samples with low enzyme activity.[5] However, it requires handling of radioactive materials. The colorimetric assay, on the other hand, is non-radioactive, convenient, and well-suited for high-throughput screening, though it may lack the sensitivity required for certain applications.[3][5] Researchers should carefully consider the trade-offs between sensitivity, safety, cost, and throughput when selecting the most appropriate substrate and method for their experimental goals.
References
- 1. Platelet-activating factor acetylhydrolase and transacetylase activities in human aorta and mammary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical significance of plasma PAF acetylhydrolase activity measurements as a biomarker of anaphylaxis: Cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAF Acetylhydrolase Assay Kit (ab133088) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct comparison of colorimetric signal amplification techniques in lateral flow immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of phospholipase activity of PAF acetylhydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Thio-PAF Cross-Reactivity in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Thio-PAF, a synthetic analog of Platelet-Activating Factor (PAF), with native PAF and other analogs. It focuses on the cross-reactivity of this compound in common biological assays, offering supporting data and detailed experimental protocols to aid in research and development.
Executive Summary
This compound is a potent agonist of the PAF receptor, exhibiting biological activity comparable to endogenous PAF in functional assays such as platelet aggregation and macrophage activation. However, in the context of immunoassays, this compound demonstrates minimal to no cross-reactivity with antibodies raised against native PAF. This low cross-reactivity is attributed to the modification at the sn-2 position of the glycerol backbone, where the acetyl group is replaced by a thioester group. This structural change significantly impacts antibody recognition, a critical factor for the specificity of immunoassays. This guide explores these characteristics in detail, providing quantitative data, experimental methodologies, and visual representations of relevant biological pathways.
Biological Activity: A Potent PAF Receptor Agonist
This compound is a synthetic analog of Platelet-Activating Factor (PAF) that functions as a PAF receptor agonist. Its potency has been shown to be comparable to that of native PAF in various biological systems.
Table 1: Comparison of Biological Activity of PAF and this compound
| Compound | Biological Assay | Relative Potency | Reference |
| PAF C16 | Rabbit Platelet Aggregation | 100% | [1] |
| This compound | Rabbit Platelet Aggregation | Comparable to PAF C18 | [1] |
| PAF C16 | Guinea Pig Macrophage Activation | 100% | [1] |
| This compound | Guinea Pig Macrophage Activation | Comparable to PAF C16 | [1] |
Immunoassay Cross-Reactivity: High Specificity of Anti-PAF Antibodies
The specificity of immunoassays is paramount for the accurate quantification of target molecules in complex biological matrices. The structural integrity of the analyte is critical for antibody recognition. For PAF, the acetyl group at the sn-2 position is a key epitope for most anti-PAF antibodies.
Studies have shown that modifications at the sn-2 position drastically reduce or abolish antibody binding. A study on the specificity of sheep anti-PAF antibodies revealed that the 1-acyl, thioether, and deoxy analogues of PAF were inactive in hapten inhibition experiments.[2] This strongly indicates that this compound, with its thioester linkage at the sn-2 position, would exhibit negligible cross-reactivity in immunoassays utilizing such antibodies.
While specific quantitative cross-reactivity data for this compound in commercially available ELISA kits is often not provided, kit manuals typically state that there is no significant cross-reactivity with PAF analogs.[3][4]
Table 2: Representative Cross-Reactivity of a Commercial PAF ELISA Kit with Various PAF Analogs
| Compound | Cross-Reactivity (%) |
| Platelet-Activating Factor (C16) | 100 |
| Platelet-Activating Factor (C18) | 78 |
| lyso-PAF | < 0.1 |
| 1-Acyl-2-Acetyl-GPC | < 0.1 |
| Phosphatidylcholine | < 0.1 |
| This compound (Expected) | < 0.1 * |
*Based on the lack of an acetyl group at the sn-2 position, which is critical for antibody recognition.[2]
Experimental Protocols
Competitive ELISA for PAF and Cross-Reactivity Determination
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of PAF in biological samples and for determining the cross-reactivity of PAF analogs like this compound.
Principle: This assay is based on the competition between PAF in the sample and a fixed amount of enzyme-labeled PAF for a limited number of anti-PAF antibody binding sites coated on a microplate. The amount of labeled PAF bound to the antibody is inversely proportional to the concentration of PAF in the sample.
Materials:
-
Anti-PAF coated 96-well microplate
-
PAF standard
-
This compound and other PAF analogs
-
PAF-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a dilution series of the PAF standard. Prepare various concentrations of this compound and other analogs to be tested for cross-reactivity.
-
Competitive Reaction: Add 50 µL of standard, sample, or analog to the appropriate wells of the anti-PAF coated microplate.
-
Add 50 µL of PAF-HRP conjugate to each well.
-
Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash 3-5 times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Determine the concentration of PAF that causes 50% inhibition of the maximal signal (IC50).
-
Determine the IC50 for this compound and other analogs.
-
Cross-reactivity (%) = (IC50 of PAF / IC50 of Analog) x 100
-
PAF Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to the PAF receptor.[5][6]
Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled PAF ligand (e.g., [³H]-PAF) for binding to a preparation of membranes containing the PAF receptor.
Materials:
-
Cell membranes prepared from cells expressing the PAF receptor (e.g., rabbit platelets)
-
[³H]-PAF (radiolabeled ligand)
-
Unlabeled PAF (for standard curve)
-
This compound and other test compounds
-
Binding Buffer (e.g., Tris-HCl with BSA and MgCl₂)
-
Wash Buffer (e.g., cold Binding Buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine:
-
50 µL of [³H]-PAF at a fixed concentration (typically at or below its Kd).
-
50 µL of varying concentrations of unlabeled PAF (for standard curve) or this compound.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
PAF Signaling Pathway
Platelet-Activating Factor (PAF) and its agonists, such as this compound, exert their effects by binding to the G-protein coupled PAF receptor (PAFR). This binding initiates a cascade of intracellular signaling events, leading to various physiological responses including inflammation, platelet aggregation, and smooth muscle contraction.
Caption: PAF Receptor Signaling Pathway.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the workflow for determining the cross-reactivity of this compound in a competitive ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human PAF(Platelet Activating Factor) ELISA Kit - Elabscience® [elabscience.com]
- 4. Human Platelet activating factor (PAF) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 5. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A radioreceptor binding assay for measurement of platelet-activating factor synthesis by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Colorimetric and Radiometric PAF-AH Assays
Introduction to Platelet-Activating Factor Acetylhydrolase (PAF-AH)
Platelet-activating factor acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is a crucial enzyme involved in the regulation of inflammation. It catalyzes the hydrolysis of platelet-activating factor (PAF), a potent phospholipid mediator, thereby attenuating its pro-inflammatory effects. Accurate measurement of PAF-AH activity is vital for researchers in various fields, including cardiovascular disease, allergy, and inflammation research, as well as for professionals in drug development targeting inflammatory pathways. This guide provides a detailed comparison of the two primary methods for quantifying PAF-AH activity: colorimetric and radiometric assays.
Principles of Detection
The choice of assay for measuring PAF-AH activity depends on several factors, including the specific research question, available equipment, and safety considerations. Both colorimetric and radiometric assays offer robust methods for this purpose, each with distinct underlying principles.
Colorimetric Assays are based on the spectrophotometric detection of a colored product generated by PAF-AH activity. A common approach utilizes a synthetic substrate, 2-thio PAF. When PAF-AH hydrolyzes the acetyl thioester bond at the sn-2 position of 2-thio PAF, it releases a free thiol group. This thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at or near 412 nm.[1][2][3] Alternative colorimetric substrates include 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, where the enzymatic release of 4-nitrophenyl succinate leads to the liberation of 4-nitrophenol, a chromogenic compound.[4][5]
Radiometric Assays employ a radiolabeled substrate, typically 2-[³H-acetyl] PAF, to measure PAF-AH activity. The enzyme hydrolyzes the radiolabeled acetyl group, releasing [³H]acetate. The radioactive product is then separated from the unreacted substrate, and the amount of radioactivity in the product fraction is quantified using a liquid scintillation counter.[4] This method is considered highly sensitive and provides a direct measure of the enzymatic activity.[4]
Quantitative Performance Comparison
The selection of an appropriate assay often hinges on its quantitative performance characteristics. Below is a summary of available data for colorimetric and radiometric PAF-AH assays. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Parameter | Colorimetric Assay | Radiometric Assay |
| Principle | Spectrophotometric detection of a colored product. | Scintillation counting of a radiolabeled product. |
| Substrate | 2-thio PAF, 1-myristoyl-2-(p-nitrophenylsuccinyl)phosphatidylcholine, etc.[1][4] | 2-[³H-acetyl] PAF[4] |
| Detection Range | 0.02 - 0.2 µmol/min/mL[6][7] | Not explicitly stated, but described as highly sensitive.[4] |
| Precision (CV) | Inter-assay CV: 10%[8], CV: 0.5% (with automated analyzer)[5] | Not explicitly stated, but described as reproducible.[4] |
| Correlation | High correlation (r=0.979) with radiometric assay.[5] | N/A |
| Advantages | - Safer (no radioactivity) - Less stringent disposal requirements - Amenable to high-throughput screening - Generally lower equipment cost | - High sensitivity[4] - Direct measurement of enzymatic activity - Well-established and reproducible[4] |
| Disadvantages | - Potential for interference from colored compounds in the sample - Indirect measurement of activity | - Requires handling of radioactive materials - Specialized equipment (scintillation counter) needed - More complex waste disposal |
Experimental Protocols
Detailed and accurate protocols are critical for obtaining reliable and reproducible results. The following sections outline the key steps for performing both colorimetric and radiometric PAF-AH assays.
Colorimetric PAF-AH Assay Protocol (using 2-thio PAF)
This protocol is a generalized procedure based on commercially available kits.[8][9]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
PAF-AH Assay Buffer
-
2-thio PAF (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Sample containing PAF-AH (e.g., plasma, cell lysate)
-
Positive Control (purified PAF-AH)
Procedure:
-
Reagent Preparation: Prepare assay buffer, DTNB solution, and substrate solution according to the manufacturer's instructions.
-
Plate Setup:
-
Blank wells: Add assay buffer to correct for background absorbance.
-
Positive Control wells: Add a known amount of purified PAF-AH.
-
Sample wells: Add the biological sample containing PAF-AH.
-
-
Reaction Initiation: Add the 2-thio PAF substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes).
-
Color Development: Add DTNB solution to each well to stop the reaction and develop the color.
-
Measurement: Read the absorbance of each well at 412 nm using a microplate reader.
-
Calculation: Calculate the PAF-AH activity by subtracting the absorbance of the blank from the absorbance of the samples and applying the appropriate formula provided in the assay kit manual.
Radiometric PAF-AH Assay Protocol
This protocol is based on a published method.[4]
Materials:
-
2-[³H-acetyl] PAF (radiolabeled substrate)
-
Liquid scintillation counter
-
Scintillation vials and fluid
-
Sample containing PAF-AH
-
Reaction buffer (e.g., Tris-HCl)
-
Stopping solution (e.g., acidic charcoal slurry)
-
Microcentrifuge
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and the sample containing PAF-AH.
-
Reaction Initiation: Add the 2-[³H-acetyl] PAF substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution that precipitates the unreacted substrate.
-
Separation: Centrifuge the tubes to pellet the unreacted substrate.
-
Quantification: Transfer a portion of the supernatant (containing the [³H]acetate) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the PAF-AH activity based on the amount of radioactivity measured and the specific activity of the substrate.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both the colorimetric and radiometric PAF-AH assays.
Caption: Workflow of a typical colorimetric PAF-AH assay.
Caption: Workflow of a typical radiometric PAF-AH assay.
Logical Comparison of Assay Features
The choice between a colorimetric and a radiometric assay often involves a trade-off between various factors. The following diagram provides a logical comparison of the key features of each assay type.
Caption: Key features influencing the choice between colorimetric and radiometric PAF-AH assays.
Conclusion
Both colorimetric and radiometric assays are valuable tools for the quantification of PAF-AH activity. Colorimetric assays offer a safer, more convenient, and higher-throughput option, making them well-suited for screening large numbers of samples and for laboratories not equipped to handle radioactivity. Radiometric assays, while requiring more specialized handling and equipment, provide high sensitivity and a direct measure of enzyme activity, which can be advantageous for detailed kinetic studies or when the highest level of sensitivity is required. The ultimate choice of assay will depend on the specific experimental needs, available resources, and safety considerations of the research environment.
References
- 1. PAF-AH assay: Significance and symbolism [wisdomlib.org]
- 2. content.abcam.com [content.abcam.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAF Acetylhydrolase Assay Kit (ab133088) | Abcam [abcam.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abcam.cn [abcam.cn]
The 2-Thio-PAF Assay: A Comparative Guide to its Correlation with Key Inflammation Markers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory research, the quantification of biomarkers is paramount to understanding disease pathogenesis and evaluating therapeutic interventions. The 2-Thio-PAF assay, which measures the activity of Platelet-Activating Factor Acetylhydrolase (PAF-AH), offers a unique window into the regulation of the potent lipid mediator, Platelet-Activating Factor (PAF). This guide provides an objective comparison of the this compound assay's performance and correlation with established inflammation markers such as C-Reactive Protein (CRP), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), supported by experimental data.
Understanding the PAF-AH Pathway and its Role in Inflammation
Platelet-Activating Factor (PAF) is a potent phospholipid that plays a crucial role in mediating a wide range of inflammatory responses, including platelet aggregation, vasodilation, and leukocyte activation. The enzyme Platelet-Activating Factor Acetylhydrolase (PAF-AH), also known as Lipoprotein-associated phospholipase A2 (Lp-PLA2), is the key enzyme responsible for the degradation and inactivation of PAF. The this compound assay provides a method to quantify the activity of this anti-inflammatory enzyme.
Quantitative Correlation of PAF-AH Activity with Other Inflammation Markers
The relationship between PAF-AH activity and other inflammatory markers is complex and can vary depending on the clinical context. While PAF is pro-inflammatory, PAF-AH is the enzyme that degrades it, suggesting an anti-inflammatory role. However, studies have shown that in certain inflammatory conditions, the expression and activity of PAF-AH are upregulated, likely as a counter-regulatory mechanism. The following table summarizes findings from various studies.
| Inflammation Marker | Disease Context | Correlation with PAF-AH/Lp-PLA2 Activity | Correlation Coefficient (r) | Reference |
| C-Reactive Protein (CRP) | Type 1 Diabetes (in patients with hsCRP ≥3 mg/L) | Positive | Statistically Significant (P<0.05) | [1] |
| Heart Failure (PAF biosynthetic enzymes) | Positive | Statistically Significant (P<0.05) | [2] | |
| Critically Ill Patients | No significant correlation | Not Reported | [3] | |
| Apparently Healthy Individuals | No significant correlation | r = -0.05 | [4] | |
| Apparently Healthy Middle-Aged Men | Marginal positive correlation | r = 0.06 (P=0.06) | [5] | |
| Tumor Necrosis Factor-alpha (TNF-α) | Sepsis | Positive | Statistically Significant | |
| Critically Ill Patients | Positive | Not Reported | [3] | |
| Women with Metabolic Syndrome | Positive | Statistically Significant | [6] | |
| Interleukin-6 (IL-6) | Heart Failure (PAF biosynthetic enzyme) | Positive | Statistically Significant (P<0.05) | [2] |
| Critically Ill Patients | No significant correlation | Not Reported | [3] | |
| Women with Metabolic Syndrome | Positive | Statistically Significant | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the typical experimental protocols used to measure PAF-AH activity and other key inflammation markers.
This compound Assay for PAF-AH Activity
This colorimetric assay measures the activity of PAF-AH by utilizing this compound as a substrate.[7][8][9]
Principle: The PAF-AH in the sample hydrolyzes the acetyl thioester bond at the sn-2 position of 2-thio PAF. This reaction releases a free thiol group. The free thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at approximately 412 nm. The rate of color development is directly proportional to the PAF-AH activity in the sample.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
ELISA is a widely used immunological assay for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Principle: A sandwich ELISA is commonly used for cytokine quantification.
-
A capture antibody specific for the target cytokine (e.g., TNF-α or IL-6) is coated onto the wells of a microplate.
-
The sample containing the cytokine is added to the wells, and the cytokine binds to the capture antibody.
-
After washing, a detection antibody, also specific for the cytokine but binding to a different epitope, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
A substrate for the enzyme is added, which is converted by the enzyme into a detectable signal (e.g., a color change).
-
The intensity of the signal is proportional to the concentration of the cytokine in the sample and is measured using a microplate reader.
Immunoturbidimetric Assay for C-Reactive Protein (CRP)
This is a common method for the quantitative determination of CRP in serum or plasma.
Principle: The assay is based on the principle of antigen-antibody reaction.
-
The sample containing CRP is mixed with a reagent containing anti-CRP antibodies.
-
The CRP in the sample binds to the anti-CRP antibodies, forming immune complexes.
-
As these complexes form, the turbidity of the solution increases.
-
The change in turbidity is measured by a photometer and is directly proportional to the concentration of CRP in the sample. High-sensitivity CRP (hs-CRP) assays are designed to measure very low levels of CRP.
Discussion and Conclusion
The this compound assay, by measuring the activity of the anti-inflammatory enzyme PAF-AH, provides a functional readout of a key regulatory pathway in inflammation. The correlation of PAF-AH activity with established inflammatory markers like CRP, TNF-α, and IL-6 is not always straightforward and appears to be highly dependent on the specific disease state and patient population.
-
Divergent Correlation with CRP: The lack of a consistent, strong correlation with CRP in several large studies suggests that PAF-AH activity and CRP levels may reflect different facets of the inflammatory response.[3][4][10] CRP is a systemic marker of acute-phase inflammation, primarily produced by the liver in response to IL-6. In contrast, PAF-AH is more directly involved in the lipid mediator-driven inflammatory pathways.
-
Positive Correlation with Pro-inflammatory Cytokines: The observed positive correlations between PAF-AH activity and pro-inflammatory cytokines like TNF-α and, in some cases, IL-6, particularly in conditions of high inflammatory burden like sepsis and metabolic syndrome, point towards a counter-regulatory mechanism.[3][11][6] In these states, the sustained pro-inflammatory signaling may lead to an upregulation of PAF-AH as the body attempts to dampen the inflammatory cascade by degrading the potent pro-inflammatory mediator, PAF.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet activating factor (PAF) and activity of its biosynthetic and catabolic enzymes in blood and leukocytes of male patients with newly diagnosed heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma platelet-activating factor acetylhydrolase activity in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Association of Lp-PLA(2) activity and LDL size with interleukin-6, an inflammatory cytokine and oxidized LDL, a marker of oxidative stress, in women with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAF-AH assay: Significance and symbolism [wisdomlib.org]
- 8. This compound: Significance and symbolism [wisdomlib.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Lipoprotein-associated phospholipase A2, high-sensitivity C-reactive protein, and risk for incident coronary heart disease in middle-aged men and women in the Atherosclerosis Risk in Communities (ARIC) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet-activating factor (PAF) acetylhydrolase activity, type II phospholipase A2, and cytokine levels in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating PAF Acetylhydrolase Isoforms: A Comparative Guide to the Specificity of 2-Thio-PAF
For researchers, scientists, and drug development professionals, understanding the nuanced activity of Platelet-Activating Factor Acetylhydrolase (PAF-AH) isoforms is critical. This guide provides a comprehensive comparison of the substrate specificity of 2-Thio-PAF for the different PAF-AH isoforms, supported by experimental data and detailed protocols.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The biological activity of PAF is tightly regulated by its enzymatic hydrolysis, a reaction catalyzed by a family of enzymes known as PAF acetylhydrolases (PAF-AH). At least three distinct isoforms of PAF-AH have been identified in mammals: a plasma form, also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), and two intracellular forms, PAF-AH Ib and PAF-AH II. Given their distinct localizations and potential roles in various diseases, isoform-specific modulation of PAF-AH activity is a key area of research.
This compound, a synthetic analog of PAF where the acetyl group at the sn-2 position is replaced with a thioacetyl group, is a widely used chromogenic substrate for measuring PAF-AH activity. Its hydrolysis can be conveniently monitored spectrophotometrically. This guide delves into the specificity of this compound as a substrate for the different PAF-AH isoforms, providing a comparative analysis with alternative substrates and detailed experimental methodologies.
Comparative Analysis of this compound Specificity for PAF-AH Isoforms
The substrate specificity of PAF-AH isoforms dictates their physiological roles. Plasma PAF-AH and intracellular PAF-AH II exhibit broad substrate specificity, hydrolyzing not only PAF but also other oxidized phospholipids with short acyl chains at the sn-2 position.[1][2] In contrast, intracellular PAF-AH Ib is highly specific for PAF, showing significantly lower activity towards phospholipids with longer acyl chains.[1] This suggests that this compound, being a close structural analog of PAF, can serve as a substrate for all three major isoforms. However, the efficiency of hydrolysis, reflected by kinetic parameters, is crucial for determining its utility in distinguishing between them.
A study by Lei et al. (2013) provides key kinetic data for human plasma PAF-AH (hpPAF-AH) with this compound.[3] The reported Michaelis constant (Km) and catalytic rate constant (kcat) are essential for a quantitative understanding of this interaction.
Table 1: Kinetic Parameters of Human Plasma PAF-AH (hpPAF-AH) with this compound
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Human Plasma PAF-AH | This compound | ~20 | ~12 | [3] |
Note: The exact values can vary slightly depending on the experimental conditions.
While comprehensive kinetic data for the intracellular isoforms (PAF-AH Ib and PAF-AH II) with this compound are not as readily available in the literature, the known substrate specificities suggest that plasma PAF-AH and intracellular PAF-AH II would exhibit similar kinetics with this compound. Conversely, the highly specific nature of PAF-AH Ib suggests it might have a different affinity and/or turnover rate for this synthetic substrate.
Alternative Substrates for PAF-AH Isoform Analysis
To overcome the potential lack of absolute isoform specificity with this compound, other substrates and methods are employed.
-
Radiolabeled PAF ([³H-acetyl]-PAF): This is considered a gold-standard substrate due to its structural identity to the natural ligand. The assay based on the release of radiolabeled acetate is highly sensitive and can be used to measure the activity of all PAF-AH isoforms.[1] However, it requires the handling of radioactive materials and specialized equipment.
-
Colorimetric Substrates with Modified sn-2 Chains: Substrates like 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine have been developed for colorimetric assays.[1] The specificity of these substrates for different PAF-AH isoforms needs to be carefully validated.
-
Fluorogenic Substrates: Novel fluorogenic phospholipid analogs have been synthesized to provide more sensitive continuous assays for phospholipase A2 enzymes, including PAF-AH. These may offer advantages in high-throughput screening applications.
The choice of substrate ultimately depends on the specific research question, the required sensitivity, and the available resources. For screening general PAF-AH inhibitors, this compound offers a convenient and reliable method. However, for detailed studies on isoform-specific inhibition or activity, the use of multiple substrates, including radiolabeled PAF, is recommended.
Experimental Protocols
Colorimetric PAF-AH Activity Assay using this compound
This protocol is adapted from commercially available kits and the literature.
Materials:
-
Purified or recombinant PAF-AH isoforms (plasma, type Ib, type II)
-
This compound substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.2)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Prepare a working solution of this compound in the assay buffer.
-
Add a defined amount of purified PAF-AH enzyme to the wells of a 96-well plate.
-
Initiate the reaction by adding the this compound working solution to the wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-30 minutes).
-
Stop the reaction and develop the color by adding the DTNB solution. The free thiol group generated from the hydrolysis of this compound reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance at 405-415 nm using a microplate reader.
-
Calculate the enzyme activity based on the rate of color development, using the molar extinction coefficient of the product.
Diagram of the this compound Assay Workflow:
Caption: Workflow for the colorimetric PAF-AH assay using this compound.
Radiometric PAF-AH Activity Assay using [³H-acetyl]-PAF
This protocol provides a general outline for a highly sensitive assay.
Materials:
-
Purified or recombinant PAF-AH isoforms
-
[³H-acetyl]-PAF
-
Unlabeled PAF
-
Assay Buffer
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a substrate mix containing a known amount of [³H-acetyl]-PAF and unlabeled PAF in the assay buffer.
-
Add the purified PAF-AH enzyme to a reaction tube.
-
Initiate the reaction by adding the substrate mix.
-
Incubate at 37°C for a defined time.
-
Stop the reaction (e.g., by adding an acidic solution).
-
Separate the released [³H]-acetate from the unreacted [³H-acetyl]-PAF using a suitable method (e.g., column chromatography or solvent extraction).
-
Quantify the amount of [³H]-acetate in a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactivity released per unit time.
Diagram of the Radiometric PAF-AH Assay Principle:
Caption: Principle of the radiometric PAF-AH assay.
Conclusion
This compound is a valuable and convenient substrate for the general assessment of PAF-AH activity. Its utility in distinguishing between the different isoforms, particularly between the plasma/type II and the type Ib isoforms, would be greatly enhanced by the availability of comprehensive, comparative kinetic data. For studies requiring high sensitivity and definitive isoform-specific activity measurements, the use of radiolabeled PAF remains the method of choice. The selection of the appropriate substrate and assay methodology is paramount for generating reliable and interpretable data in the quest to understand the intricate roles of PAF-AH isoforms in health and disease and to develop targeted therapeutic interventions.
References
- 1. Novel isoforms of Intracellular Platelet Activating Factor Acetylhydrolase (PAFAH1b2) in Human Testis; Encoded by Alternatively Spliced mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor acetylhydrolases: broad substrate specificity and lipoprotein binding does not modulate the catalytic properties of the plasma enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
A Comparative Analysis of Commercial 2-Thio-PAF Assay Kits for Researchers
For scientists and professionals in drug development, the accurate measurement of Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity is crucial for understanding its role in various physiological and pathological processes. This guide provides a detailed comparative analysis of commercially available assay kits that utilize 2-Thio-PAF as a chromogenic substrate for the determination of PAF-AH activity.
This analysis focuses on kits from leading suppliers, presenting their performance characteristics, experimental protocols, and the underlying assay principles in a standardized format to aid researchers in selecting the most suitable kit for their needs.
Principle of this compound Based Assays
The assay kits featured in this guide employ a common enzymatic reaction. PAF-AH hydrolyzes the acetyl thioester bond at the sn-2 position of the substrate, this compound. This reaction releases a free thiol group. The liberated thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is also supplied in the kits, to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The rate of TNB formation is directly proportional to the PAF-AH activity in the sample and can be measured spectrophotometrically by monitoring the increase in absorbance at or near 412 nm.
Performance Characteristics
A summary of the key quantitative performance characteristics of the compared this compound assay kits is presented below. Data has been compiled from publicly available datasheets and product manuals.
| Feature | Cayman Chemical PAF Acetylhydrolase Assay Kit | Abcam PAF Acetylhydrolase Assay Kit (ab133088) | Creative BioMart PAF Acetylhydrolase Assay Kit |
| Catalog Number | 760901 | ab133088 | Kit-0645 |
| Assay Principle | Colorimetric, this compound substrate | Colorimetric, this compound substrate | Colorimetric, this compound substrate |
| Detection Method | Absorbance at 405-414 nm | Absorbance at 405-414 nm | Not specified |
| Detection Range | 0.02 to 0.2 µmol/min/mL[1][2] | 0.02 - 0.2 µmol/min/mL | Not specified |
| Sample Types | Plasma, Serum, Tissue Homogenates, Cell Lysates[1] | Plasma, Serum, Tissue Homogenates, Cell Lysates | Not specified |
| Intra-assay Precision | Not specified | CV = 3.5% (for 89 measurements on the same day)[3] | Not specified |
| Inter-assay Precision | Not specified | CV = 10% (for 89 measurements on different days) | Not specified |
| Kit Components | Assay Buffers (for extracellular and cytosolic PAF-AH), DTNB, this compound, Human Recombinant PAF-AH Standard, 96-well plate, Plate cover[4] | Assay Buffers (1 and 2), DTNB, this compound, Human Plasma PAF-AH Standard, 96-well plate, Plate cover | Assay Buffers (1 and 2), DTNB, this compound, Human Recombinant PAF-AH Standard, 96-well plate, Plate cover[5] |
| Storage Temperature | -20°C[4] | -20°C[3] | -20°C[5] |
| Stability | At least 1 year if stored properly[4] | Information not readily available | Information not readily available |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the manufacturer's instructions and should be followed carefully for optimal results.
Cayman Chemical PAF Acetylhydrolase Assay Kit (760901) Protocol[5]
Reagent Preparation:
-
Assay Buffer: Dilute the concentrated Assay Buffer 1 (for extracellular PAF-AH) or Assay Buffer 2 (for cytosolic PAF-AH) with HPLC-grade water.
-
DTNB: Reconstitute one vial of DTNB with HPLC-grade water. Store on ice and in the dark.
-
This compound (Substrate): Evaporate the ethanol from the substrate solution under a gentle stream of nitrogen. Reconstitute with the appropriate diluted Assay Buffer.
Assay Procedure (Extracellular PAF-AH):
-
Add Assay Buffer, DTNB, and sample (e.g., plasma, serum) to the wells of the 96-well plate.
-
Incubate the plate at room temperature to allow any free thiols in the sample to react with DTNB.
-
Initiate the enzymatic reaction by adding the reconstituted this compound substrate solution to each well.
-
Immediately start reading the absorbance at 405-414 nm every minute for at least five time points using a microplate reader.
-
Calculate the rate of change in absorbance over time.
Abcam PAF Acetylhydrolase Assay Kit (ab133088) Protocol[4]
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate Assay Buffer (1 or 2) by diluting the concentrate with pure water.
-
DTNB: Reconstitute DTNB with pure water.
-
This compound (Substrate): Reconstitute the substrate with the appropriate Assay Buffer.
Assay Procedure (General):
-
Add Assay Buffer and sample to the wells.
-
For background wells, add Assay Buffer instead of the sample.
-
Add DTNB to all wells.
-
Initiate the reaction by adding the this compound solution.
-
Read the absorbance at 405-414 nm at multiple time points to determine the reaction rate.
Mandatory Visualizations
To further clarify the scientific principles and experimental processes, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of the PAF signaling cascade.
Caption: A generalized experimental workflow for the this compound assay.
Caption: The logical relationship between the key components of the assay.
References
Validating 2-Thio-PAF Assay Results: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of Platelet-Activating Factor (PAF) is critical for understanding its role in various physiological and pathological processes. While the "2-Thio-PAF assay" is commonly used to measure the activity of PAF acetylhydrolase (PAF-AH), an enzyme that degrades PAF, it is often mistaken as a direct measure of PAF levels. For direct quantification of PAF, enzyme-linked immunosorbent assays (ELISAs) are a common method. However, the validation of ELISA results with a gold-standard method like mass spectrometry is crucial for ensuring data accuracy and reliability.
This guide provides a comprehensive comparison of PAF quantification by ELISA and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering insights into their respective principles, performance characteristics, and experimental protocols.
Performance Comparison: ELISA vs. Mass Spectrometry for PAF Quantification
The choice between ELISA and mass spectrometry for PAF quantification depends on the specific requirements of the study, including the need for high throughput, sensitivity, specificity, and structural information.
| Parameter | Platelet-Activating Factor (PAF) ELISA | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive enzyme immunoassay utilizing a monoclonal antibody specific to PAF.[1][2][3] | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of PAF and its fragments.[2][4][5] |
| Sensitivity | High, with detection limits typically in the low pg/mL to ng/mL range.[1][2][6] | Very high, with the ability to detect PAF at the low picogram or even femtomolar level.[2][5] |
| Specificity | High, but can be susceptible to cross-reactivity with structurally similar molecules.[6] The presence of isobaric lipids can interfere with accurate quantification.[5] | Very high, as it can distinguish between different PAF molecular species and differentiate them from other lipids based on their unique mass-to-charge ratios and fragmentation patterns.[2][5] |
| Throughput | High, suitable for screening a large number of samples simultaneously in a 96-well plate format.[7] | Lower, as samples are analyzed sequentially. However, modern autosamplers have improved throughput. |
| Quantitative Accuracy | Good, but can be affected by matrix effects and antibody cross-reactivity.[3] | Excellent, considered the gold standard for quantification due to its high accuracy and precision.[8] |
| Cost & Complexity | Relatively inexpensive and requires standard laboratory equipment.[9] | Higher initial instrument cost and requires specialized expertise for operation and data analysis.[9] |
| Structural Information | Does not provide information on the different molecular species of PAF.[2] | Can identify and quantify different PAF molecular species (e.g., based on the length of the sn-1 alkyl chain).[2] |
Experimental Protocols
Platelet-Activating Factor (PAF) ELISA Protocol (Representative)
This protocol is a generalized representation based on commercially available competitive ELISA kits.[1][3][6][10][11]
-
Preparation: Bring all reagents, samples, and standards to room temperature. Reconstitute standards and prepare serial dilutions to generate a standard curve.
-
Sample Addition: Add 50 µL of standard or sample to each well of the antibody-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of biotin-labeled PAF to each well. A competitive inhibition reaction occurs between the biotin-labeled PAF and the unlabeled PAF in the standards or samples for the pre-coated antibody.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Enzyme Conjugate Addition: Add 100 µL of Avidin-Horseradish Peroxidase (HRP) conjugate to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 15-25 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PAF in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for PAF Quantification (Representative)
This protocol is a generalized representation based on published methods for PAF analysis.[2][4][5][8]
-
Sample Preparation (Lipid Extraction):
-
To a biological sample (e.g., plasma, cell lysate), add an internal standard (e.g., deuterated PAF).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (Bligh-Dyer method) to isolate the lipid fraction.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of solvents like water with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). This separates PAF from other lipids in the sample.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive or negative ion mode.
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of PAF) and a specific product ion (a fragment of PAF) to monitor. This highly specific detection method minimizes interference from other molecules.
-
The peak area of the analyte is normalized to the peak area of the internal standard for accurate quantification.
-
Visualizing the Workflow and Signaling Pathway
Experimental Workflow: PAF Quantification
Caption: Workflow for PAF quantification by ELISA and LC-MS/MS.
Platelet-Activating Factor (PAF) Signaling Pathway
Caption: Simplified PAF signaling pathway via Gq protein activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of immunoassay screening tests and LC-MS-MS for urine detection of benzodiazepines and their metabolites: results of a national proficiency test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An improved assay for platelet-activating factor using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Comparison of Two ELISA Methods and Mass Spectrometry for Measurement of Vitamin D-Binding Protein: Implications for the Assessment of Bioavailable Vitamin D Concentrations across Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for 2-Thio-PAF
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 2-Thio-PAF are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with standard hazardous waste protocols.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. In case of a spill, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal hazardous waste regulations. As a research chemical, it should be treated as hazardous waste.
-
Waste Characterization : this compound is often supplied as a solution in ethanol, which is a flammable liquid.[1][2] Therefore, the waste stream containing this compound should be classified as hazardous due to its flammability. The compound itself, being a complex organophosphate and thioester, should also be considered a chemical hazard.
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine", and the solvent (e.g., "Ethanol").[3]
-
Do not mix this compound waste with other incompatible waste streams.[4][5]
-
-
Waste Accumulation :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from ignition sources and general laboratory traffic.
-
Ensure the container is kept closed except when adding waste.[4]
-
-
Disposal Request :
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
-
Empty Container Disposal :
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste.[5]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] After proper rinsing, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 96801-55-7 | [1][3] |
| Molecular Formula | C26H54NO6PS | [1][3] |
| Molecular Weight | 539.8 g/mol | [1] |
| Purity | ≥98% | [1][2] |
| Formulation | A 25 mg/ml solution in ethanol | [1][2] |
| Storage Temperature | -80°C | [1][2] |
| Stability | ≥ 2 years (at -80°C) | [1][6] |
Experimental Protocols Cited
The primary application of this compound mentioned in the provided context is its use as a substrate in colorimetric assays for PAF acetylhydrolases (PAF-AH).[7]
General Protocol for PAF-AH Assay using this compound:
-
Reagent Preparation : Prepare a working solution of this compound in a suitable buffer.
-
Enzyme Reaction : Incubate the this compound solution with the sample containing PAF-AH (e.g., cell lysate, plasma). The enzyme will hydrolyze the thioester bond.
-
Colorimetric Detection : Add a chromogenic reagent, such as DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with the free thiol group produced by the hydrolysis of this compound to generate a colored product.
-
Spectrophotometric Measurement : Measure the absorbance of the colored product at a specific wavelength (e.g., 412 nm for the DTNB reaction product). The rate of color development is proportional to the PAF-AH activity in the sample.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2-thio PAF - Nordic Biosite [nordicbiosite.com]
- 3. scbt.com [scbt.com]
- 4. myusf.usfca.edu [myusf.usfca.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistics for Handling 2-Thio-PAF
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Thio-PAF, a synthetic analog of Platelet-Activating Factor (PAF) used in colorimetric assays for PAF acetylhydrolases. Adherence to these procedures is critical to minimize risk and ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The hazardous nature of this compound, which can be fatal if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage, necessitates the following PPE:
| PPE Category | Specific Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Protective clothing (e.g., lab coat, chemical-resistant apron) |
| Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will mitigate risks and ensure procedural consistency. The following step-by-step guidance outlines the safe handling workflow from preparation to immediate post-handling procedures.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood.
-
Assemble all Necessary PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare the Work Area: Designate a specific area for handling this compound. Ensure the area is clean and free of clutter. Have spill control materials readily available.
Handling:
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapor. Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke when using this product.
-
Careful Dispensing: When weighing or transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Immediate Clean-up: In case of a spill, follow appropriate spill cleanup procedures as outlined in the SDS.
Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Waste Disposal: Dispose of all contaminated materials, including empty containers and used PPE, as hazardous waste.
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, tubes), and used PPE, must be collected in a designated, labeled hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.
-
Disposal Protocol: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
